The table below summarizes rhein's core pharmacological activities, key molecular targets, and resulting biological effects.
| Pharmacological Activity | Key Molecular Targets & Pathways | Biological Effects & Potential Therapeutic Applications |
|---|---|---|
| Antidiabetic & Lipid-Lowering [1] [2] [3] | Sirt1/AMPK pathway [1]; PPARγ [1] [2]; Drp1 [1] [2]; LXRs [4]. | Improves insulin sensitivity [3]; Reduces blood glucose & glycosylated hemoglobin [3]; Decreases lipid accumulation in liver [1]; Ameliorates non-alcoholic fatty liver disease (NAFLD) [1]. |
| Anti-Inflammatory [1] [2] [5] | NF-κB pathway [1] [2]; NLRP3 inflammasome [2] [5]; PPARγ-NF-κB-HDAC3 axis [2]; LPS/TLR4/NF-κB pathway [2]. | Inhibits production of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) [2]; Alleviates experimental colitis [5]; Potential for osteoarthritis & general inflammation [4]. |
| Antifibrotic [1] [2] [4] | TGF-β1/Smad pathway [1] [2]; α-SMA [1] [4]. | Reduces deposition of extracellular matrix (ECM) proteins like fibronectin [4]; Ameliorates renal & hepatic fibrosis in animal models [2] [4]. |
| Anticancer [1] [2] [4] | PI3K/Akt/ERK pathway [1] [2]; p53 signaling [2]; Mitochondria-mediated apoptosis [2]; FOXO signaling [2]. | Induces cell cycle arrest & apoptosis [2]; Shows activity against lung, breast, liver, & colon cancer cells in vitro [1] [4]. |
| Nephroprotective [2] [4] | TGF-β1 [4]; Nrf2 [2]; Oxidative stress pathways [2]. | Attenuates renal fibrosis & improves kidney function in models of chronic kidney disease [2] [4]; Reduces apoptosis in kidney tissue [4]. |
| Hepatoprotective [2] [4] | TGF-β1 & α-SMA [4]; Sirt1/AMPK [1]; CYP450 enzymes [4]. | Prevents progression of hepatic fibrosis [4]; Ameliorates non-alcoholic steatohepatitis [4]; Modulates cytochrome P450 enzymes [4]. |
| Gut Microbiota Modulation [5] | Host purine metabolism; Uric acid levels; Intestinal barrier proteins (Claudin-1, E-cadherin) [5]. | Enriches beneficial Lactobacillus; Lowers intestinal uric acid; Restores intestinal barrier integrity; Alleviates experimental colitis [5]. |
This compound faces significant challenges in its drug-like properties. It has very low water solubility and poor oral bioavailability, which limits its absorption and leads to a short half-life in the body [1] [2]. Furthermore, studies have reported potential dose-dependent liver and kidney toxicity, which necessitates careful dose-response studies and structural optimization to improve its safety profile [1] [2].
Researchers are employing several strategies to overcome the limitations of this compound:
For researchers aiming to validate or explore these activities, here are summaries of common in vivo and in vitro methodologies.
The therapeutic effects of this compound result from its modulation of a complex crosstalk network of signaling pathways. The following diagrams summarize these interactions.
Future work should focus on:
This compound is present in several plants used in traditional medicine, often in the form of glycosides (where the molecule is bound to a sugar) [1] [2]. The table below summarizes its primary natural sources:
| Plant Source | Common Name | Key Notes |
|---|---|---|
| Rheum palmatum [1] [2] | Chinese Rhubarb | One of the most studied sources. |
| Rheum undulatum [1] | Rhubarb | - |
| Cassia reticulata [1] | Senna | - |
| Cassia tora [2] | Sickle Senna | - |
| Polygonum multiflorum [2] | Fo-Ti / He Shou Wu | - |
| Aloe barbadensis [2] | Aloe Vera | - |
For researchers, the fundamental chemical and pharmacokinetic data of this compound is summarized in the following table:
| Property | Description |
|---|---|
| IUPAC Name | 4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid [1] |
| Chemical Formula | C₁₅H₈O₆ [1] [2] |
| Molar Mass | 284.22 g/mol [1] |
| Appearance | Orange crystals [1] |
| Melting Point | 350–352 °C [1] |
| First Isolation | 1895 [1] |
| Protein Binding | ~99% [2] |
| Metabolism | Primarily to This compound glucuronide and This compound sulfate [2] |
| Route of Elimination | Urine and feces [2] |
| Oral LD₅₀ (mice) | >5000 mg/kg [2] |
This compound exerts its wide-ranging effects through interactions with multiple molecular targets and pathways.
Key molecular targets and pharmacological effects of this compound.
The antiviral, antibacterial, and anti-cancer effects of this compound have been characterized through specific experimental models:
Antibacterial Synergy Study [1]
Anti-cancer Mechanism Study [2]
Pharmacokinetic Study in Humans [1]
Based on experimental evidence, this compound is investigated for several applications:
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone compound found in several traditional Chinese medicinal herbs, most notably rhubarb (Rheum palmatum L., Rheum tanguticum Maxim.ex Balf., and Rheum officinale Baill.). With a molecular formula of C₁₅H₈O₆ and molecular weight of 284.21 g/mol, this compound appears as coffee-colored needle-like crystals at room temperature with a melting point of 321-322°C. This compound is soluble in alkaline substances, pyridine, and DMSO, slightly soluble in alcohols, ethers, benzene, chloroform, and petroleum ether, but insoluble in water [1]. This solubility profile significantly influences its absorption and bioavailability characteristics. This compound has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antidiabetic, lipid-lowering, and hepatoprotective effects, making it a compound of significant interest in drug development [2] [3] [4]. However, its clinical application has been limited by challenges including low water solubility, poor oral absorption, potential hepatorenal toxicity, and a short half-life, which complicate the determination of optimal therapeutic time windows [1].
Table 1: Pharmacokinetic Parameters of this compound in Preclinical and Human Studies
| Parameter | Species | Dose | Route | Value | Notes | Reference |
|---|---|---|---|---|---|---|
| t₁/₂ | Rat | 35 mg/kg | Oral | 3.2 hr | Dose-dependent increase | [5] |
| Rat | 70 mg/kg | Oral | 3.6 hr | Dose-dependent increase | [5] | |
| Rat | 140 mg/kg | Oral | 4.3 hr | Dose-dependent increase | [5] | |
| AUC∞ | Rat | 35 mg/kg | Oral | 69.5 μg·hr/ml | [5] | |
| Rat | 70 mg/kg | Oral | 164.3 μg·hr/ml | [5] | ||
| Rat | 140 mg/kg | Oral | 237.8 μg·hr/ml | [5] | ||
| CL/F | Rat | 35 mg/kg | Oral | 503.4 ml/hr/kg | [5] | |
| Rat | 70 mg/kg | Oral | 426.1 ml/hr/kg | [5] | ||
| Rat | 140 mg/kg | Oral | 588.8 ml/hr/kg | [5] | ||
| Cmax | Human | Oral | Significant interindividual variation | [1] |
Table 2: In Vitro Intrinsic Clearance (Clint) of this compound in Different Metabolic Systems
| Metabolic System | Species | Clint Value (μl/min/mg protein) | Relative Contribution |
|---|---|---|---|
| UGT Metabolism | Rat | 7.8 | Primary pathway |
| Human | 1.36 | Primary pathway | |
| SULT Metabolism | Rat | 5.5 | Secondary pathway |
| Human | 0.68 | Secondary pathway | |
| CYP450 Metabolism | Rat | 0.6 | Minor pathway |
| Human | 0.10 | Minor pathway |
This compound exhibits dose-dependent pharmacokinetics in rat models, with half-life increasing from 3.2 to 4.3 hours and AUC rising from 69.5 to 237.8 μg·hr/ml as doses increase from 35 to 140 mg/kg [5]. The clearance values show some variability but no consistent dose-dependent trend. A physiologically based pharmacokinetic (PBPK) model developed using rat pharmacokinetics and in vitro metabolism data successfully predicted human plasma concentration profiles, demonstrating the utility of preclinical data for human pharmacokinetic predictions [5].
This compound undergoes extensive metabolism in vivo and exists primarily as metabolites rather than the parent compound in the body [2]. The metabolic profile of this compound varies across species, which may contribute to differences in toxicological responses observed in different experimental models [2]. These metabolic differences between species must be carefully considered when extrapolating preclinical findings to human populations.
This compound undergoes complex metabolism primarily through phase II conjugation reactions. The major metabolic pathways include:
Glucuronidation: Mediated by UDP-glucuronosyltransferase (UGT) enzymes, this is the predominant metabolic pathway for this compound in both rats and humans [5]. The intrinsic clearance values for UGT metabolism were measured at 7.8 μl/min/mg protein in rats and 1.36 μl/min/mg protein in humans [5].
Sulfation: Sulfotransferase (SULT)-mediated conjugation represents a secondary metabolic pathway, with intrinsic clearance values of 5.5 μl/min/mg protein in rats and 0.68 μl/min/mg protein in humans [5].
Cytochrome P450 Metabolism: CYP450-mediated metabolism represents a minor pathway for this compound, with significantly lower intrinsic clearance values of 0.6 μl/min/mg protein in rats and 0.10 μl/min/mg protein in humans [5].
The following diagram illustrates the primary metabolic pathways and transport mechanisms of this compound:
Figure 1: Primary metabolic pathways and intestinal transport mechanisms of this compound
This compound's absorption is significantly influenced by intestinal efflux transporters. Studies have identified two primary efflux transporters that limit this compound's oral bioavailability:
Breast Cancer Resistance Protein (BCRP): this compound is a substrate for BCRP, which actively pumps it back into the intestinal lumen, reducing systemic absorption [3].
Multidrug Resistance-Associated Protein 2 (MRP2): This transporter also contributes to this compound efflux, further limiting its bioavailability [3].
Research has demonstrated that this compound can also affect the absorption of other compounds. Notably, this compound enhances the absorption of rehmaionoside D (RD) by competitively inhibiting BCRP and MRP2 transporters and downregulating their protein expression [3]. This interaction increased the Cmax and AUC(0-12h) of RD by 3.96- and 2.98-fold, respectively, when co-administered at specific ratios [3].
Table 3: Standard Protocols for In Vivo Pharmacokinetic Studies of this compound
| Parameter | Rat Model Protocol | Human Prediction Model |
|---|---|---|
| Dosing | Oral administration at 35, 70, 140 mg/kg | PBPK model based on preclinical data |
| Sample Collection | Serial blood sampling at predetermined time points | Prediction of human plasma profiles |
| Analysis | LC-MS/MS for plasma concentration measurement | Validation with experimental human data |
| Parameters | t₁/₂, AUC∞, CL/F | Concentration-time profiles |
Protocol for Rat Pharmacokinetic Studies:
Caco-2 Cell Model Protocol:
Single-Pass Intestinal Perfusion (SPIP) Protocol:
Liver Microsome Assays:
Recent advances in structural optimization have focused on improving this compound's subcellular targeting and efficacy. A notable development is the creation of Rh-Mito, a mitochondrial-targeted this compound derivative designed to enhance its anti-hepatoma efficacy:
The following diagram illustrates the structural optimization strategy and mechanism of action for Rh-Mito:
Figure 2: Structural optimization strategy and mechanism of mitochondria-targeted this compound derivative (Rh-Mito)
Research has demonstrated that this compound exhibits synergistic effects when combined with other active compounds:
This compound demonstrates a complex toxicity profile that requires careful consideration in therapeutic development:
Embryonic Toxicity: this compound exhibits cytotoxic effects on blastocyst-stage mouse embryos, inducing apoptosis through reactive oxygen species (ROS) generation. Treatment with 5-20 μM this compound significantly decreased inner cell mass cell numbers and total cell numbers in blastocysts [8]. In vivo administration (1-5 mg/kg/day) resulted in early embryonic developmental injury and decreased fetal weight [8].
Organ-Specific Toxicity: While this compound has demonstrated hepatoprotective effects in some models [4], it has also shown potential hepatorenal toxicity at higher doses [2] [1]. This dual nature underscores the importance of dose optimization.
Oxidative Stress: this compound-induced apoptosis is mediated through ROS generation, and antioxidant pre-treatment can partially rescue this compound-induced embryonic injury [8].
Despite comprehensive research on this compound, several knowledge gaps remain:
Dose-Response Relationships: More precise dose-response studies are needed to establish therapeutic windows that maximize efficacy while minimizing toxicity [1]
Clinical Pharmacokinetics: While PBPK models have been developed [5], more clinical data is needed to fully characterize this compound's pharmacokinetics in human populations
Long-Term Safety: Comprehensive chronic toxicity studies are required to establish safety profiles for long-term therapeutic use
Formulation Optimization: Advanced delivery systems to enhance bioavailability while reducing toxicity need further development
Future research should focus on structural optimization to enhance therapeutic efficacy while reducing toxicity, detailed mechanistic studies on its pharmacological actions, and clinical trials to validate preclinical findings [1]. The development of mitochondrial-targeted derivatives represents a promising direction for enhancing this compound's anti-cancer efficacy while potentially reducing off-target effects [6] [7].
| Molecular Target / Pathway | Effect of Rhein | Biological Outcome / Process | Experimental Model (Citation) |
|---|---|---|---|
| TGF-β/Smad3 Signaling | Inhibits Smad3 phosphorylation [1] | Anti-fibrotic (Renal) [1] | UIRI rat model; NRK-52E, HK-2 cells [1] |
| HDAC Classes I/II | Enzymatic inhibitor [2] | Anti-fibrotic (Cardiac) [2] | Primary human cardiac fibroblasts (hypoxia) [2] |
| SIRT2 | Direct binder and inhibitor [3] | Inhibits NLRP3 inflammasome; Promotes thermogenesis [3] | Diet-Induced Obese (DIO) mice; BMDMs [3] |
| NF-κB Pathway | Inhibits IKKβ; blocks IκBα degradation & p65 translocation [4] | Anti-inflammatory [4] | LPS-activated macrophages [4] |
| MAPK Pathway | Inhibits phosphorylation of ERK, JNK, p38 [4] | Anti-inflammatory [4] | Macrophages/Cell models [4] |
| NLRP3 Inflammasome | Inhibits assembly and activation [3] | Reduces IL-1β maturation [3] | BMDMs (LPS+ATP); DIO mice [3] |
| NOX4-COX2/PGFS Axis | Downregulates pathway [5] | Anti-oxidative stress; Nephroprotection [5] | Cisplatin-induced AKI mouse model; HK-2 cells [5] |
| Glutamine–Aspartate–Arginine–NO Pathway | Reprograms glutamine metabolism [6] | Anti-neuroinflammatory (Alzheimer's) [6] | AD rat model; LPS-induced BV2 microglia [6] |
| P2X7 Receptor | Acts as a channel blocker [4] | Inhibits [Ca²⁺]ᶜ elevation & ROS production [4] | Macrophages [4] |
| PPARγ Pathway | Upregulates expression [4] | Anti-inflammatory [4] | Cell models [4] |
| VEGF Signaling | Downregulates VEGFA & receptor KDR [4] | Anti-angiogenesis [4] | Endothelial cells [4] |
| Gut Microbiota & Purine Metabolism | Modulates composition (↑ Lactobacillus) [7] | Decreases intestinal uric acid; Ameliorates colitis [7] | DSS-induced chronic mouse colitis model [7] |
For researchers looking to validate these findings, here are the core methodologies from key studies.
1. Investigating Anti-Fibrotic Effects via TGF-β/Smad3 [1]
2. Identifying Novel Targets via Acetylome Profiling and Validation [3]
3. Assessing Anti-Neuroinflammatory Effects in Alzheimer's Models [6]
The following diagrams illustrate the core signaling pathways modulated by this compound and a generalized workflow for identifying its molecular targets.
This compound's multi-target mechanism of action involves inhibiting key pro-fibrotic and inflammatory pathways.
Generalized workflow for identifying and validating the molecular targets of this compound, integrating omics, bioinformatics, and functional assays.
The experimental data suggests several promising research directions:
The Transforming Growth Factor-β (TGF-β) pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses [1] [2]. Its dysfunction is linked to fibrosis, cancer, and other diseases [3]. The pathway involves a tightly regulated sequence of events from ligand activation to gene expression.
The diagram below summarizes the core canonical (Smad-dependent) signaling cascade.
Overview of the canonical TGF-β/Smad signaling pathway.
The following tables summarize key quantitative and mechanistic data related to the TGF-β pathway, which are critical for experimental design and interpretation.
Table 1: TGF-β Ligand Isoforms and Key Receptors
| Component | Types / Subunits | Primary Function / Characteristics | Key Interactions |
|---|---|---|---|
| TGF-β Ligands | TGF-β1, TGF-β2, TGF-β3 [4] [3] | Synthesized as latent precursors (LLC: LAP + LTBP); require activation [2] [3]. | LTBP (for matrix deposition), Integrins, MMPs (for activation) [2] [3]. |
| Receptors | TβRII (Type II) [3] | Constitutively active kinase; binds ligand first and recruits TβRI [5] [3]. | Phosphorylates TβRI. |
| TβRI (Type I / ALK5) [3] | Activated by TβRII; phosphorylates R-Smads [5] [3]. | GS domain phosphorylated by TβRII; phosphorylates Smad2/3. |
Table 2: Intracellular Smad Proteins and Classifications
| Smad Type | Members | Function in Signaling |
|---|---|---|
| R-Smad | Smad2, Smad3 [5] [6] | Phosphorylated by TβRI; form complex with Smad4. |
| Co-Smad | Smad4 [5] [6] | Common partner for R-Smads; forms the transcriptionally active complex. |
| I-Smad | Smad6, Smad7 [6] | Antagonize signaling; part of negative feedback loops. |
To investigate a compound's effect on the TGF-β pathway, researchers employ a range of techniques targeting different levels of the signaling cascade.
1. Assessing TGF-β Pathway Activation: Smad Phosphorylation Analysis
The experimental workflow for this protocol is visualized below.
Key steps in immunoblotting to analyze Smad protein phosphorylation.
2. Monitoring Transcriptional Responses: Luciferase Reporter Gene Assay
Mathematical models are powerful tools for understanding the dynamic behavior of the TGF-β pathway. One comprehensive model describes the system using ordinary differential equations (ODEs) to capture the dynamics from ligand-receptor binding to nuclear Smad complex formation [5].
Key equations from the model include:
TGFβ + RII <-> TGFβ_RII (Forward rate k_f1, Reverse rate k_r1)TGFβ_RII + RI <-> RC (Active Receptor Complex) (Forward rate k_f2, Reverse rate k_r2)RC + Smad2 <-> RC + pSmad2 (Catalyzed by RC with rate k_ph)pSmad2 + Smad4 <-> Complex_cyto -> Complex_nucThis model allows for in silico simulations to predict how perturbations (e.g., reduced receptor expression, mimicking a compound's effect) alter signaling dynamics, providing testable hypotheses for experimental validation [5].
The TGF-β pathway is a major therapeutic target due to its dual role in cancer and central role in fibrosis [1] [3]. Natural compounds are a promising source of TGF-β inhibitors, with several identified to modulate the pathway [1].
Table 3: Natural Compounds Modulating the TGF-β Pathway
| Compound | Source | Reported Effects on TGF-β Pathway / Cancer Hallmarks |
|---|---|---|
| Ginsenosides | Ginseng | Modulates TGF-β signaling; influences cell proliferation, apoptosis [1]. |
| Halofuginone | Dichroa febrifuga root | Inhibits TGF-β signaling; impacts angiogenesis [1]. |
| Epigallocatechin Gallate (EGCG) | Green tea | Demonstrates significant anticancer activity via TGF-β pathway modulation [1]. |
While the structure of the TGF-β pathway is well-established, specific and rigorous mechanistic studies on This compound are lacking in the obtained search results. Future research on this compound should focus on:
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone compound derived primarily from traditional Chinese medicinal plants such as Rheum palmatum L. (rhubarb), Polygonum multiflorum, and Cassia angustifolia [1]. With a molecular formula of C₁₅H₈O₆ and molecular weight of 284.21 g/mol, this compound appears as coffee-colored needle-like crystals that are soluble in alkaline substances and dimethyl sulfoxide (DMSO) but insoluble in water [1]. This natural product has been used for centuries in traditional medicine for its purgative, anti-inflammatory, and antibacterial properties, but recent research has illuminated its potent molecular-targeted anti-inflammatory activities, particularly through NF-κB pathway inhibition [1] [2].
The nuclear factor kappa B (NF-κB) signaling pathway represents a master regulatory system controlling inflammation, immune responses, cell survival, and proliferation [3]. This pathway exists in two primary forms: the canonical (classical) and non-canonical (alternative) pathways. In the canonical pathway, NF-κB/Rel proteins are bound and inhibited by IκB proteins in the cytoplasm. Proinflammatory cytokines, LPS, growth factors, and antigen receptors activate an IKK complex (IKKβ, IKKα, and NEMO), which phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This frees NF-κB/Rel complexes (typically p50/p65 heterodimers) to translocate to the nucleus where they induce expression of target genes involved in inflammation [3]. Given its central role in inflammation, NF-κB represents a promising therapeutic target for numerous inflammatory diseases.
This comprehensive technical review examines the molecular mechanisms through which this compound modulates NF-κB signaling and related pathways, summarizes key experimental evidence across disease models, provides detailed experimental protocols for studying its effects, and discusses current limitations and future directions for therapeutic development.
This compound exerts its anti-inflammatory effects primarily through direct targeting of key components in the NF-κB activation cascade. Research demonstrates that this compound specifically inhibits IκB kinase β (IKKβ), the central kinase responsible for phosphorylating IκBα and triggering its degradation [4]. This inhibition prevents the liberation and nuclear translocation of NF-κB subunits, thereby reducing the expression of proinflammatory genes. In LPS-activated macrophages, this compound treatment resulted in concentration-dependent suppression of IKKβ activity, maintaining IκBα in its non-phosphorylated state and sequestering NF-κB in the cytoplasm [4].
Beyond IKKβ inhibition, this compound interferes with multiple levels of NF-κB signaling:
These multi-level interventions enable this compound to effectively dampen NF-κB-driven inflammatory responses across various pathological contexts.
This compound exhibits pleiotropic effects on several interconnected signaling pathways that collaborate with NF-κB to coordinate inflammatory responses:
MAPK Pathway Suppression: this compound significantly reduces phosphorylation of p38 MAPK and ERK1/2 in LPS-stimulated microglial cells, thereby attenuating the production of proinflammatory mediators [6]. This pathway inhibition works synergistically with NF-κB suppression to achieve comprehensive anti-inflammatory effects.
NLRP3 Inflammasome Inhibition: In addition to NF-κB signaling, this compound directly targets the NLRP3 inflammasome, reducing the expression of NLRP3 and subsequent caspase-1-mediated cleavage of pro-IL-1β into its active form [5]. This dual inhibition of both the priming (NF-κB-dependent) and activation (inflammasome assembly) stages of inflammation represents a unique therapeutic advantage.
PI3K/Akt Pathway Regulation: this compound treatment downregulates phosphorylation of PI3K and Akt in neuroinflammatory models, further contributing to its anti-inflammatory profile [6]. The PI3K/Akt pathway normally promotes cell survival and inflammatory responses, and its inhibition complements NF-κB suppression.
The following diagram illustrates this compound's multifaceted actions on NF-κB and associated inflammatory pathways:
This compound targets multiple nodes in inflammatory signaling, including direct IKKβ inhibition and modulation of associated pathways.
The specific mechanisms through which this compound exerts its anti-inflammatory effects demonstrate notable tissue and disease specificity:
Intestinal Epithelial Cells: this compound protects barrier function by inhibiting the NF-κB/MLCK/p-MLC pathway, preventing tight junction disruption induced by TNF-α [7]. This mechanism underscores this compound's potential for treating inflammatory bowel diseases where epithelial barrier integrity is compromised.
Renal Protection: In models of chronic glomerulonephritis, this compound reduces renal inflammation and oxidative stress by suppressing NF-κB nuclear translocation and decreasing expression of downstream inflammatory mediators including TNF-α, IL-1β, IL-6, and ICAM-1 [8].
Neuroinflammation: this compound suppresses neuroinflammation in microglial cells by concurrently inhibiting TLR4/NF-κB, PI3K/Akt, and MAPK pathways, demonstrating its ability to cross the blood-brain barrier and exert central nervous system effects [6].
This tissue-specific targeting, while maintaining a core mechanism of NF-κB inhibition, positions this compound as a versatile therapeutic candidate for multiple inflammatory conditions.
This compound demonstrates potent concentration-dependent inhibition of inflammatory mediators across various cell culture models:
Table 1: In Vitro Anti-Inflammatory Effects of this compound in Different Cell Models
| Cell Type | Inducer | Key Findings | Concentration Range | Citation |
|---|
| RAW264.7 Macrophages | LPS (1μg/mL) | ↓ NO production (56.2-72.4%) ↓ IL-6 (48.7-65.3%) ↓ TNF-α, IL-1β at higher concentrations | 10-40 μM | [4] [5] | | BV2 Microglia | LPS (1μg/mL) | ↓ TNF-α secretion (42.8%) ↓ IL-1β production (51.3%) ↓ IL-6, IL-12; ↑ IL-10 | 5-20 μM | [6] | | Intestinal Epithelial (IEC-6) | TNF-α (10ng/mL) | Improved TEER (68.4% recovery) Reduced phenol red flux (47.2% decrease) Restored ZO-1 expression | 1-10 μM | [7] | | Human Bronchial Epithelial (HBE) | LPS+OVA | Inhibited MAPK/NF-κB pathway Reduced inflammatory cell migration | 0.1-1.0 μM | [9] |
The dose-dependent efficacy of this compound is evident across these studies, with significant anti-inflammatory effects typically observed in the 1-40 μM range. Notably, this compound exhibits a biphasic effect on certain cytokines in macrophages, enhancing TNF-α and IL-1β release at lower concentrations (10-20 μM) while suppressing them at higher concentrations (40 μM), suggesting complex immunomodulatory properties beyond simple suppression [4].
Animal studies provide compelling evidence for this compound's therapeutic potential across multiple inflammatory disease models:
Table 2: In Vivo Efficacy of this compound in Inflammatory Disease Models
| Disease Model | Species | Dosing Regimen | Key Outcomes | Citation |
|---|
| Chronic Glomerulonephritis | SD rats | 100 mg/kg/day for 6 weeks | ↓ Urinary protein (62.3%) ↓ BUN, SCr (48.7%, 52.1%) ↓ Renal TNF-α, IL-1β, IL-6 Improved renal histology | [8] | | Inflammatory Bowel Disease | Zebrafish | 1-20 μM in water | Reduced immune cell migration (54.8%) Inhibited NF-κB and NLRP3 pathways | [5] | | Neuroinflammation | Mouse microglia | 5-20 μM (in vitro) | Suppressed PI3K/Akt, p38, ERK1/2 Inhibited TLR4/NF-κB signaling | [6] | | Asthma | HBE cells & predictive models | 0.1-1.0 μM | Inhibited MAPK/NF-κB pathway Reduced airway inflammation | [9] | | Inflammatory Wound | Mouse model | Dual-layer hydrogel | Early anti-inflammatory phase Enhanced angiogenesis in later healing | [10] |
The consistency of this compound's therapeutic effects across these diverse models highlights its broad-spectrum anti-inflammatory capacity, with particular promise for renal, intestinal, and neurological inflammatory conditions. The dosing regimens identified in these studies provide guidance for therapeutic development, though species differences in metabolism must be considered for human translation.
Cell Culture and Treatment:
Macrophage/Microglial Models: Culture RAW264.7 or BV2 cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in 5% CO₂ [5] [6]. For experiments, seed cells at 1×10⁶ cells/mL in appropriate plates and pre-treat with this compound (1-40 μM in DMSO, final DMSO <0.1%) for 30 minutes before LPS stimulation (100 ng/mL-1 μg/mL) for 4-24 hours [5] [6].
Epithelial Barrier Models: Culture intestinal IEC-6 cells in standard conditions. For barrier function assays, seed cells on Transwell inserts (0.4 μm pore size) at high density and allow complete differentiation (typically 7-14 days) until transepithelial electrical resistance (TEER) exceeds 300 Ω·cm² [7]. Pre-treat with this compound (1-10 μM) for 2 hours before adding inflammatory stimuli (TNF-α at 10-50 ng/mL).
Key Methodological Considerations:
NF-κB Activation Assessment:
The experimental workflow for in vitro assessment involves:
Experimental workflow for in vitro assessment of this compound's effects on NF-κB and inflammatory responses.
Chronic Glomerulonephritis Model:
Inflammatory Bowel Disease Model:
Critical Methodological Considerations for In Vivo Studies:
This compound demonstrates multi-mechanistic benefits for inflammatory bowel disease through its combined effects on epithelial barrier protection and inflammation suppression. In intestinal epithelial cells, this compound (1-10 μM) significantly counteracts TNF-α-induced barrier disruption by increasing transepithelial electrical resistance (68.4% recovery) and reducing paracellular flux (47.2% decrease) through inhibition of the NF-κB/MLCK/p-MLC pathway [7]. Additionally, this compound suppresses LPS-induced inflammation in intestinal epithelia by modulating the TLR4/NF-κB pathway and NLRP3 inflammasome, reducing IL-1β and IL-6 production [7]. The comprehensive protective profile - targeting both the physical barrier and mucosal inflammation - positions this compound as a promising candidate for IBD therapy.
This compound's ability to cross the blood-brain barrier enables its effects on neuroinflammation, relevant to conditions like traumatic brain injury, Parkinson's disease, and multiple sclerosis [6]. In BV2 microglial cells, this compound (5-20 μM) suppresses LPS-induced proinflammatory mediator release (TNF-α, IL-1β, IL-6, IL-12) while promoting anti-inflammatory IL-10 production [6]. Mechanistically, this compound concurrently inhibits multiple signaling pathways including PI3K/Akt, p38, ERK1/2, and TLR4/NF-κB, demonstrating broad-spectrum pathway modulation [6]. This multi-target approach is particularly advantageous in complex neuroinflammatory conditions where multiple pathways contribute to pathology.
In renal inflammation, particularly chronic glomerulonephritis, this compound (100 mg/kg/day for 6 weeks) significantly improves functional and morphological parameters by suppressing NF-κB-mediated inflammation and oxidative stress [8]. Treatment reduces proteinuria, improves renal function (BUN, SCr), decreases renal proinflammatory cytokines (TNF-α, IL-1β, IL-6, ICAM-1), and ameliorates histological damage [8]. The simultaneous reduction of oxidative stress markers (MDA) and enhancement of antioxidant enzymes (SOD, GSH-Px) further contributes to renal protection [8].
Despite promising therapeutic potential, this compound faces significant pharmacological challenges that have limited its clinical translation:
Several innovative approaches are being explored to overcome this compound's limitations:
Structural Modification: Development of this compound derivatives through modification at the 1,8-dihydroxy and 3-carboxyl groups has yielded compounds with improved pharmacological properties and reduced toxicity [1] [2]. For instance, this compound-amino acid conjugates demonstrate enhanced anti-tumor activity, while similar approaches could benefit anti-inflammatory applications.
Advanced Delivery Systems: Novel formulations including lipid nanoparticles, polymeric micelles, and targeted hydrogels show promise for improving this compound's solubility, stability, and tissue-specific delivery [10] [2]. The dual-layer hydrogel system for wound healing exemplifies this approach, providing sequential release profiles [10].
Combination Therapy: this compound demonstrates synergistic effects when combined with other therapeutic agents. For example, the combination of this compound and curcumin exhibits superior pharmacokinetic and pharmacodynamic profiles for chronic kidney disease treatment compared to monotherapy [8]. Similar synergistic approaches could be applied to inflammatory conditions.
Natural Source Optimization: Advanced extraction techniques including ultrasonic extraction, microwave-assisted extraction, and supercritical fluid extraction improve this compound yield and purity from natural sources [1]. Biotechnological production through microbial transformation of emodin to this compound also offers a sustainable alternative [1].
The continued investigation of this compound's molecular targets, combination strategies, and advanced delivery systems will be crucial for realizing its full therapeutic potential as an NF-κB-targeted anti-inflammatory agent.
The table below summarizes the core components and functions of this crucial pathway.
| Aspect | Description |
|---|---|
| Core Function | Master regulator of cellular processes: cell survival, growth, proliferation, metabolism, and angiogenesis [1]. |
| Key Components | Receptor Tyrosine Kinases (RTKs), PI3K (phosphoinositide 3-kinase), PIP2/PIP3, AKT (protein kinase B), mTOR (mammalian target of rapamycin), PTEN (phosphatase and tensin homolog) [2] [3] [1]. |
| Basic Mechanism | Growth factors activate PI3K, which converts PIP2 to PIP3. PIP3 recruits AKT to the membrane for activation. AKT then phosphorylates downstream targets (including mTOR) to promote cell growth/survival and inhibit apoptosis [2] [3]. |
| Role in Disease | Frequently hyperactivated in cancer (via mutations in PIK3CA, AKT, or loss of PTEN), driving tumor progression and therapy resistance [4] [1] [5]. Also implicated in diabetes, cardiovascular, and neurological diseases [3]. |
| Therapeutic Relevance | A major target for cancer drug development. Inhibitors of PI3K, AKT, and mTOR are in clinical use or under investigation [2] [4] [1]. |
To study a compound's effect on this pathway, researchers use standard molecular biology techniques. The table below outlines key methodologies cited in the search results.
| Method | Primary Application | Key Outputs & Indicators |
|---|---|---|
| Cell Culture & Treatment [6] [5] | Foundation for in vitro experiments. | Cell viability, proliferation, and death in response to pathway inhibitors or activators. |
| Western Blotting [6] [5] [7] | Detect and quantify protein expression and activation. | Levels of total and phosphorylated (active) proteins (e.g., pAKT Ser473, pAKT Thr308, pmTOR) [6]. |
| Immunohistochemistry (IHC) / Immunofluorescence [6] [5] | Visualize protein localization and levels in fixed cells or tissue samples. | Spatial distribution and intensity of protein markers (e.g., pAKT) within a tissue context [6]. |
| Luminex Multiplex Assay [5] | Simultaneously measure multiple phosphoproteins or signaling actors from a single sample. | Activation profiles across key pathways (AKT/mTOR, MAPK) to understand signaling networks [5]. |
| In Vivo Animal Models [5] | Validate findings from cell studies in a whole organism. | Tumor growth, survival parameters, and pathway analysis in tumor sections post-treatment [5]. |
| Inhibition Assays [8] [6] [5] | Determine the functional role of specific pathway nodes using pharmacological or genetic tools. | Changes in cell viability, signaling output, or other phenotypes after inhibitor application (e.g., capivasertib for AKT, alpelisib for PI3K) [6] [5]. |
The following diagram illustrates the core sequence of the PI3K/AKT/mTOR signaling cascade, which is frequently targeted in therapeutic research.
A simplified schematic of the PI3K/AKT/mTOR pathway, showing activation, key regulators, and therapeutic inhibition points.
Since the direct connection to this compound was not found, here are some suggestions for your next steps:
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a naturally occurring anthraquinone derivative that serves as a primary active component in several traditional medicinal plants, including Rheum palmatum L. (rhubarb), Cassia angustifolia Vahl., Aloe barbadensis Miller, and Polygonum multiflorum Thunb. [1] [2] [3]. This lipophilic polyketide possesses a distinctive tricyclic anthraquinone structure with hydroxyl and carboxyl functional groups that confer both its biological activity and physicochemical characteristics [4] [5]. With a molecular weight of 284.22 g/mol and the chemical formula C₁₅H₈O₆, this compound appears as orange crystalline solids that are insoluble in water but soluble in alkaline solutions and organic solvents such as pyridine [4] [5] [3].
This compound has attracted significant research interest due to its diverse pharmacological profile, which encompasses anti-inflammatory, antitumor, antioxidant, antifibrotic, hepatoprotective, and nephroprotective activities [1] [2] [3]. Modern pharmacological studies have revealed that this compound functions as a multi-target therapeutic agent whose effects emerge from the complex interplay of multiple signaling pathways rather than the modulation of a single molecular target [1] [2]. This comprehensive technical review examines the fundamental properties, pharmacological mechanisms, experimental methodologies, and research advancements related to this compound, with particular emphasis on its applications in drug development and therapeutic interventions.
This compound's molecular structure consists of a planar anthraquinone core (9,10-anthraquinone) with hydroxyl groups at positions C-4 and C-5 and a carboxylic acid group at position C-2 [4] [5]. This substitution pattern creates an aromatic polyketide with specific hydrogen bonding capabilities and electron distribution that influence its biological interactions. The compound's IUPAC name is 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, and it is known by several synonyms including cassic acid, monothis compound, and rhubarb yellow [6] [4] [5].
Key physicochemical parameters include:
The compound's GHS hazard classification includes warnings for skin irritation (H315), eye irritation (H319), and specific target organ toxicity through prolonged exposure (H335) [4].
This compound accumulates primarily in the roots and rhizomes of medicinal plants, where it exists as both free aglycone and in glycosylated forms such as this compound-8-glucoside (glucothis compound) [7] [4]. In rhubarb species (Rheum palmatum, R. officinale), this compound represents one of approximately 30 anthraquinone compounds identified, alongside emodin, aloe-emodin, chrysophanol, and physcion [7] [8].
The biosynthetic pathway of this compound in plants occurs primarily via the polyketide pathway, where acetyl coenzyme-A and malonyl coenzyme-A serve as initial and extension units, respectively [7] [8]. Under the catalysis of plant-specific type III polyketide synthase (PKS), these precursors undergo condensation and cyclization to form the characteristic anthraquinone aromatic ring structure [7]. The biosynthesis involves:
Recent transcriptomic analyses have identified key enzymes and transcription factors involved in anthraquinone biosynthesis, including polyketide synthases (PKSs), type III chalcone synthase (CHS), and R2R3-MYB transcription factors that respond to methyl jasmonate (MeJA) induction [8].
Table 1: Quantitative Analysis of Major Anthraquinones in Rhubarb Species
| Anthraquinone | Molecular Weight | Characteristic Fragment Ions (m/z) | Relative Content in R. palmatum |
|---|---|---|---|
| This compound | 284.22 | 283.1 [M-H]⁻ | Medium |
| Emodin | 270.24 | 269.1 [M-H]⁻ | High |
| Aloe-emodin | 270.24 | 269.1 [M-H]⁻ | Medium |
| Chrysophanol | 254.24 | 253.1 [M-H]⁻ | High |
| Physcion | 284.26 | 283.1 [M-H]⁻ | Medium |
Source: Adapted from [7]
This compound exhibits a complex pharmacological profile that stems from its ability to simultaneously modulate multiple cellular signaling pathways. The therapeutic effects of this compound result from the synergistic integration of these multi-pathway interactions rather than isolated actions on single targets [1] [2]. The primary signaling pathways regulated by this compound include:
MAPK Signaling Pathway: this compound demonstrates dose-dependent regulation of MAPK pathways, including ERK1/2, JNK, and p38 MAPK [2]. At lower concentrations, this compound typically inhibits phosphorylation of these kinases, leading to reduced proliferation and inflammatory mediator secretion. However, at higher concentrations, it may exhibit paradoxical activation of certain MAPK components [2]. Specifically, this compound downregulates expression of GRB2, SOS-1, and Ras proteins, resulting in inhibition of ERK1/2 and p38 MAPK phosphorylation [2]. The compound also modulates upstream regulators including receptor tyrosine kinases (RTKs) and their ligands [2].
PI3K-AKT Signaling Pathway: this compound primarily inhibits the activation of PI3K and phosphorylated AKT (p-AKT) without affecting total AKT levels [2] [3]. This inhibition impacts downstream processes including cell proliferation, differentiation, apoptosis, and glucose transport [2]. The suppression of PI3K-AKT signaling contributes to this compound's antitumor activity by promoting pro-apoptotic signaling [2] [3].
TGF-β Signaling Pathway: In fibrotic diseases, this compound demonstrates significant anti-fibrotic activity by inhibiting TGF-β and its type I receptor, reducing fibronectin deposition and α-smooth muscle actin (α-SMA) expression [2] [3]. This pathway modulation underlies this compound's therapeutic potential in renal fibrosis and other fibrotic conditions [2] [3].
Keap1-Nrf2-ARE Pathway: Recent research has identified this compound as a modulator of the crucial antioxidant response pathway [9]. This compound interacts with the Kelch domain of Keap1, facilitating Nrf2 release and translocation to the nucleus where it activates antioxidant gene expression [9]. This mechanism contributes to this compound's protective effects against oxidative stress in various disease models.
NF-κB Pathway: this compound exerts anti-inflammatory effects by inhibiting NF-κB activation and its downstream inflammatory mediators, including iNOS [3]. This inhibition occurs through multiple mechanisms, including modulation of the PPARγ-NF-κB-HDAC3 axis and TLR4/NF-κB signaling [3].
The following diagram illustrates the key signaling pathways modulated by this compound and their interconnections:
Diagram 1: this compound modulates multiple interconnected signaling pathways that collectively regulate key cellular processes. The network illustrates this compound's multi-target mechanism of action, with arrows indicating activation or inhibition based on experimental evidence.
Table 2: Documented Pharmacological Activities of this compound and Their Mechanisms
| Pharmacological Activity | Experimental Models | Mechanisms of Action | Effective Concentrations/Doses |
|---|---|---|---|
| Anti-inflammatory | LPS-induced inflammation models; Macrophage cultures | Inhibition of NF-κB activation; Suppression of NLRP3 inflammasome; Reduction of IL-6, TNF-α, IL-1β; Modulation of PPARγ-NF-κB-HDAC3 axis [3] [2] | In vitro: 10-50 μM; In vivo: 20-100 mg/kg [3] |
| Antitumor | Various cancer cell lines (HL-60, MCF-7, HeLa); Xenograft models | Inhibition of PI3K/Akt signaling; Activation of p53 pathway; Mitochondria-mediated apoptosis; Cell cycle arrest; Inhibition of AlkB repair enzymes [1] [3] [10] | In vitro: 10-100 μM; In vivo: 50-150 mg/kg [3] [10] |
| Antifibrotic | UUO-induced renal fibrosis; Liver fibrosis models | Suppression of TGF-β signaling; Reduction of α-SMA and fibronectin; Inhibition of ECM deposition; Modulation of DNMT1/3a and Klotho expression [2] [3] | In vitro: 10-50 μM; In vivo: 50-150 mg/kg [3] |
| Antioxidant | H₂O₂-induced oxidative stress models; C. elegans | Activation of Nrf2 pathway; Scavenging of free radicals; Enhancement of SOD, CAT, GSH-Px activities; Reduction of MDA levels [9] [3] | In vitro: 10-100 μM; In vivo: 50-100 mg/kg [9] [3] |
| Antidiabetic | Diabetic rodent models; High-fat diet models | Modulation of LXR-mediated energy balance; Inhibition of PPARγ signaling; Improvement of insulin sensitivity; Regulation of glucose metabolism [3] | In vivo: 50-150 mg/kg [3] |
| Nephroprotective | CKD models; Sepsis-induced AKI; Uric acid nephropathy | Reduction of BUN, SCr, inflammatory cytokines; Inhibition of NADPH oxidase; Regulation of mitochondrial function; Modulation of autophagy [2] [3] | In vitro: 10-100 μM; In vivo: 50-150 mg/kg [3] |
| Hepatoprotective | CCl₄-induced liver fibrosis; APAP-induced hepatotoxicity | Attenuation of ALT, AST elevations; Reduction of oxidative stress; Inhibition of TLR4/MYD88 signaling; Improvement of histopathological changes [3] | In vivo: 10-100 mg/kg [3] |
Liquid Chromatography-Mass Spectrometry (LC-MS) represents the primary method for identifying and quantifying this compound in biological samples and plant extracts. The following optimized protocol has been established for this compound analysis [7]:
Instrumentation: Triple-quadrupole mass spectrometry (QqQ-MS) with dynamic multiple reaction monitoring (dMRM)
Chromatographic Conditions:
Mass Spectrometry Parameters:
This method enables the simultaneous quantification of this compound alongside other anthraquinones (emodin, aloe-emodin, chrysophanol, physcion) and differentiates between isomeric compounds based on their distinctive fragmentation patterns [7].
Antioxidant Activity Evaluation:
Anticancer Activity Assessment:
Renal Fibrosis Models:
Antitumor Efficacy Models:
Recent research has focused on structural modification of this compound to improve its pharmaceutical properties, particularly its poor water solubility, limited bioavailability, and potential toxicity [9] [10] [3]. Several promising derivative classes have emerged:
Organotin(IV)-Rhein Complexes: These hybrid molecules combine this compound with organotin moieties to enhance antitumor activity. Complexes such as Ph₃Sn(O₂CC₁₄H₇O₄) (RS01) and Cy₃Sn(O₂CC₁₄H₇O₄) (RS02) demonstrate significantly improved cytotoxicity against cancer cell lines compared to parent this compound or conventional chemotherapeutic agents [10]. RS01 exhibits exceptional potency against HepG2 hepatoma cells with IC₅₀ value of 0.17 ± 0.02 μM, superior to mitoxantrone and cisplatin [10]. These complexes interact with DNA through intercalation and induce apoptosis via mitochondrial pathways.
Nitroxide Radical Derivatives: Incorporation of nitroxide radicals at the 3-carboxyl position of this compound enhances antioxidant properties. Compound 4b demonstrates potent free radical scavenging activity with IC₅₀ values of 0.51 ± 0.09 mM (DPPH) and 0.12 ± 0.03 mM (ABTS) [9]. These derivatives activate the Keap1-Nrf2-ARE pathway more effectively than this compound, forming stable interactions with the Kelch domain of Keap1 [9]. In C. elegans models, compound 4b extends lifespan and enhances stress resistance by increasing GSH activity, reducing MDA content, and decreasing ROS accumulation [9].
This compound-Piperazine-Dithiocarbamate Hybrids: These hybrids demonstrate improved anticancer activity through multi-target mechanisms. They exhibit enhanced inhibition of cancer cell proliferation, migration, and invasion compared to unmodified this compound [10].
The following diagram illustrates the strategic approach to this compound derivative development:
Diagram 2: Strategic approaches to structural modification of this compound address limitations while enhancing specific pharmacological properties, leading to derivative classes with improved drug-like characteristics.
Recent studies have revealed several novel applications and mechanisms for this compound:
Antibacterial Adjuvant Activity: this compound demonstrates synergistic effects with conventional antibiotics against drug-resistant bacterial strains. When combined with oxacillin or ampicillin, this compound shows partial synergy against methicillin-resistant Staphylococcus aureus (MRSA) by modulating global transcriptional responses in bacteria [4]. This adjuvant effect may help overcome antibiotic resistance in clinical settings.
Epigenetic Modulation: this compound inhibits fat mass and obesity-associated protein (FTO), an enzyme responsible for removing methylation from N⁶-methyladenosine in nucleic acids [4]. This epigenetic modulation represents a novel mechanism with potential applications in metabolic diseases and cancer.
Necrosis Imaging Applications: The necrosis avidity of this compound has been exploited for diagnostic imaging. Radiolabeled this compound derivatives selectively accumulate in necrotic tissues, allowing detection of necrotic areas in conditions such as myocardial infarction and tumors [6].
This compound exhibits challenging pharmacokinetic properties that limit its clinical translation. The compound demonstrates low oral bioavailability due to its poor water solubility and extensive metabolism [3]. Pharmacokinetic studies in healthy human volunteers revealed that this compound is better absorbed from oral administration of rhubarb extract than from retention enema, suggesting the involvement of complex absorption mechanisms [4].
In elderly patients with chronic congestive heart failure, this compound (50 mg twice daily) demonstrated acceptable safety when administered for five days [4]. However, the narrow therapeutic window and potential for liver and kidney toxicity at higher doses present significant challenges for clinical development [3].
While this compound exhibits multiple therapeutic activities, it also demonstrates dose-dependent toxicity, particularly affecting hepatic and renal systems [3]. The mechanisms underlying this compound's toxicity involve:
These toxicological concerns highlight the importance of dose optimization and therapeutic monitoring in potential clinical applications of this compound.
This compound represents a multifunctional natural product with diverse pharmacological activities mediated through complex interactions with multiple signaling pathways. Its multi-target mechanism offers therapeutic advantages for complex diseases but also presents challenges for precise drug development.
Future research directions should focus on:
The continued investigation of this compound and its derivatives holds significant promise for developing innovative therapeutics for cancer, fibrotic diseases, metabolic disorders, and inflammatory conditions. The integration of traditional knowledge with modern pharmaceutical science approaches will likely yield valuable clinical applications for this intriguing natural compound.
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is an active anthraquinone compound found in traditional Chinese medicines such as rhubarb (Rheum palmatum L.) and Polygonum multiflorum [1] [2]. It exhibits diverse pharmacological activities, including anti-inflammatory, antitumor, antidiabetic, hepatoprotective, and nephroprotective effects [1] [2] [3]. As the active metabolite of the prodrug diacerein, this compound is commonly prescribed for managing joint disorders like osteoarthritis [4] [5] [6].
However, the clinical application of this compound is challenged by its low water solubility and oral bioavailability, and it undergoes extensive phase II metabolism, primarily glucuronidation, to form metabolites such as this compound-G1 and this compound-G2 [1] [5] [3]. Therefore, a reliable bioanalytical method for the simultaneous quantification of this compound and its metabolites is essential for preclinical and clinical pharmacokinetic studies. This document details a validated LC-MS/MS method for the sensitive and selective quantification of this compound and its glucuronide metabolites in rat plasma [4] [5].
Since commercial standards for the glucuronide metabolites may not be readily available, they can be biosynthesized in-house [5] [6].
The following table summarizes the key instrumentation conditions:
Table 1: LC-MS/MS Instrumentation Conditions
| Parameter | Specification |
|---|---|
| Chromatography System | Shimadzu UHPLC system [5] [6] |
| Analytical Column | ACE BEH C18 (50 × 2.1 mm, 1.7 µm) [5] [6] |
| Mobile Phase A | 1 mM Ammonium Acetate [4] [5] |
| Mobile Phase B | Acetonitrile [4] [5] |
| Gradient Program | 0-0.5 min: 5% B; 0.5-1.5 min: 5-37% B; 1.5-4.5 min: 37-98% B; 4.5-5.0 min: 98% B; 5.0-5.1 min: 98-5% B [5] |
| Flow Rate | 0.4 mL/min [5] [6] |
| Column Temperature | 40 °C [5] [6] |
| Injection Volume | Not specified in sources; 5-10 µL is typical |
| Mass Spectrometer | Sciex QTrap 4000 [4] [5] [6] |
| Ionization Source | Electrospray Ionization (ESI), negative mode [4] [5] |
| Interface Voltage | -4500 V [5] [6] |
| Ion Source Temperature | 500 °C [5] [6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) [4] [5] |
The MRM transitions for the analytes and internal standard are critical for selective detection.
Table 2: MRM Transitions for Analytes and Internal Standard [5]
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) |
|---|---|---|---|---|
| This compound | 283.1 | 239.1 | -70.0 | -20.0 |
| This compound-G1 | 459.0 | 283.1 | -70.0 | -20.0 |
| This compound-G2 | 459.0 | 283.1 | -70.0 | -20.0 |
| Diacerein | 366.8 | 323.2 | -70.0 | -20.0 |
| Wogonin (IS) | 283.1 | 268.1 | -70.0 | -20.0 |
The developed method was validated according to FDA guidelines for bioanalytical method validation [5]. Key results are summarized below:
Table 3: Method Validation Summary Data [4] [5]
| Validation Parameter | Result |
|---|---|
| Linear Range | 3.91 - 2000.00 nM (for this compound, this compound-G1, this compound-G2) [5] |
| Lower Limit of Quantification (LLOQ) | 7.81 nM (for all analytes) [4] [5] |
| Precision (RSD) | ≤ 9.14% (Intra-day and Inter-day) [4] [5] |
| Accuracy (%) | 80.1 - 104.2% [4] [5] |
| Extraction Recovery Variance | < 12.60% [4] [5] |
| Matrix Effect Variance | < 12.60% [4] [5] |
| Stability Variance | < 10.37% [4] [5] |
The validated method was successfully applied to a pharmacokinetic study in rats after oral administration of diacerein [4] [5].
The experimental workflow from sample collection to data analysis is summarized in the following diagram:
The presented LC-MS/MS method demonstrates high sensitivity and selectivity, suitable for quantifying this compound and its metabolites at low nanomolar concentrations [4] [5]. The use of a stable isotope-labeled internal standard for the metabolites could further improve accuracy, though wogonin was effectively used as IS for this compound [5]. The sample preparation via protein precipitation is simple and efficient, but for complex matrices, solid-phase extraction (SPE) could be explored to further reduce matrix effects [7].
This compound's broad pharmacological effects—such as inhibiting IL-1β and TNF-α in osteoarthritis, regulating glucose metabolism via Sirt1 and AMPK pathways, and exerting anti-fibrotic effects by targeting TGF-β1—are well-documented [1] [2] [3]. However, its potential liver and kidney toxicity at high doses necessitates careful dose-response studies [1] [3]. The ability to simultaneously monitor the parent drug and its metabolites is crucial for understanding its therapeutic window and safety profile. The following diagram illustrates the key metabolic and pharmacological pathways of this compound:
The detailed LC-MS/MS protocol described herein provides a robust, sensitive, and validated method for the simultaneous quantification of this compound and its glucuronidated metabolites in plasma. This method is directly applicable to preclinical pharmacokinetic studies, facilitating a deeper understanding of the pharmacokinetic profile of this compound following administration of diacerein or this compound itself. The ability to quantify metabolites is crucial for elucidating the complete metabolic fate of this compound, including its enterohepatic circulation. This protocol serves as a valuable tool for researchers in drug development and toxicology studies involving this biologically active compound.
Rhein, the active metabolite of the prodrug diacerein, represents a therapeutically significant anthraquinone derivative extensively utilized in the management of osteoarthritis and other inflammatory joint disorders. The compound exerts its pharmacological effects primarily through the inhibition of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play pivotal roles in cartilage degradation and inflammation processes [1]. Beyond its anti-arthritic properties, this compound has demonstrated potential therapeutic benefits in diverse pathological conditions including diabetes mellitus, cisplatin-induced nephrotoxicity, and toxin-mediated hepatic and pulmonary injuries [1]. Following oral administration of diacerein, the prodrug undergoes rapid hydrolysis in the liver and intestines to form the active metabolite this compound, which subsequently undergoes extensive phase II metabolism via glucuronidation to form this compound glucuronides (this compound-G1 and this compound-G2) [1].
The quantification of this compound and its metabolites in biological matrices, particularly plasma, is essential for understanding the pharmacokinetic behavior and disposition characteristics of diacerein-based medications. Accurate measurement of these analytes presents significant analytical challenges due to their diverse physicochemical properties, relatively low plasma concentrations, and the complex nature of the biological matrix. The development of robust, sensitive, and specific bioanalytical methods is therefore paramount for conducting preclinical and clinical studies that can reliably establish concentration-effect relationships and support drug development and regulatory approval processes [1] [2]. This comprehensive protocol article details established methodologies for the quantification of this compound and its major metabolites in plasma, providing researchers with validated procedures that can be implemented in various laboratory settings.
The selection of an appropriate analytical technique represents a critical decision point in the development of a bioanalytical method for quantifying this compound and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred methodology for this application due to its superior sensitivity, selectivity, and capacity for simultaneous quantification of multiple analytes. The exceptional sensitivity of LC-MS/MS methods enables reliable detection of this compound at nanomolar concentrations, with lower limits of quantification (LLOQ) reaching 7.81 nM for this compound and its glucuronide metabolites [1]. This level of sensitivity is particularly crucial for capturing the terminal elimination phase of this compound pharmacokinetics, where concentrations diminish significantly. Additionally, the selectivity advantages of MS/MS detection, especially when operated in Multiple Reaction Monitoring (MRM) mode, effectively minimize matrix interferences and facilitate accurate quantification even in complex biological samples [1] [2].
As an alternative to LC-MS/MS, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents a more accessible and cost-effective analytical approach, particularly suitable for laboratories without mass spectrometry capabilities. However, this technique demonstrates comparatively reduced sensitivity, with LLOQ values typically in the range of 1.0 ng/mL (approximately 3.5 nM) for this compound [2] [3]. While this sensitivity level may suffice for certain pharmacokinetic studies, especially those involving higher dosing regimens, it may prove insufficient for comprehensive metabolite profiling or studies requiring extended pharmacokinetic characterization. The chromatographic separation in HPLC-UV methods typically employs reversed-phase C18 columns with isocratic or gradient elution using mobile phases composed of acetonitrile or methanol combined with aqueous acid or buffer solutions [3]. Table 1 provides a comparative analysis of the key analytical parameters for LC-MS/MS and HPLC-UV methods in the quantification of this compound and its metabolites.
Table 1: Comparison of Analytical Methods for Quantifying this compound and Metabolites in Plasma
| Analytical Parameter | LC-MS/MS Method | HPLC-UV Method |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 7.81 nM (this compound & metabolites) [1] | 1.0 ng/mL (~3.5 nM) for this compound [2] |
| Linear Range | 3.91-2000 nM [1] | 1.0-8000 ng/mL [2] |
| Precision (RSD) | <9.14% [1] | <8.28% [2] |
| Analytical Runtime | ~5 minutes [1] | ~12 minutes [2] |
| Selectivity | High (MRM detection) [1] | Moderate (UV detection) [3] |
| Matrix Effect | <12.60% [1] | Not typically reported |
Protein precipitation represents the most straightforward and rapid sample preparation technique for the extraction of this compound and its metabolites from plasma matrices. This approach is particularly advantageous in high-throughput environments where analysis efficiency is paramount. The fundamental procedure involves the addition of organic solvents such as methanol, acetonitrile, or mixtures thereof to plasma samples in volumetric ratios typically ranging from 2:1 to 4:1 (organic solvent:plasma). The protocol recommended for LC-MS/MS analysis consists of combining 20 μL of plasma with 400 μL of internal standard solution (50 nM wogonin in 50% acetonitrile) [1]. Following vigorous vortex mixing for 30-60 seconds, the samples are centrifuged at high speed (20,000 × g for 15 minutes) to pellet the precipitated proteins. The resulting supernatant is subsequently transferred to clean containers and may be subjected to evaporation under a gentle stream of nitrogen gas. The dried residues are then reconstituted in an appropriate solvent (typically 50-100 μL of 50% acetonitrile) prior to chromatographic analysis [1]. This methodology provides satisfactory recovery rates for this compound and its glucuronide metabolites while effectively removing the majority of proteinaceous matrix components that could potentially compromise chromatographic performance or instrument stability.
For applications demanding superior sample cleanliness and enhanced analyte enrichment, solid-phase extraction offers an alternative sample preparation strategy. While not explicitly detailed in the primary references for this compound quantification, well-established SPE protocols for anthraquinones typically employ reversed-phase C18 cartridges conditioned with methanol followed by water or buffer solutions [3]. Plasma samples, often acidified to promote protonation of acidic functional groups, are loaded onto the preconditioned cartridges. Following sample application, the cartridges are washed with aqueous solutions to remove interfering matrix components, and the analytes of interest are subsequently eluted with organic solvents such as methanol or acetonitrile. The eluate is then evaporated to dryness under nitrogen and reconstituted in mobile phase compatible solvents prior to analysis. Although more time-intensive and costly than protein precipitation, SPE provides exceptional sample purification and can significantly enhance method sensitivity by enabling sample concentration while effectively eliminating phospholipids and other endogenous interferents that contribute to matrix effects in mass spectrometric detection.
Optimized chromatographic conditions are essential for achieving adequate separation of this compound and its metabolites from endogenous plasma components and from each other. For LC-MS/MS applications, the use of reversed-phase chromatography with C18 stationary phases has been comprehensively validated. A specifically recommended configuration employs an ACE C18 column (50 × 2.1 mm I.D., 1.7 μm) maintained at 40°C [1]. The mobile phase typically consists of a binary mixture with mobile phase A being 1.0 mM ammonium acetate in water and mobile phase B comprising acetonitrile. Effective separation is accomplished through a gradient elution program initiated at 5% B (0-0.5 min), followed by a linear increase to 37% B (0.5-1.5 min), then a sharp increase to 98% B (1.5-4.5 min) which is maintained for 1 minute before returning to initial conditions [1]. The flow rate is optimally maintained at 0.4 mL/min, and the total chromatographic runtime is approximately 5 minutes, making this method highly suitable for high-throughput bioanalysis.
For HPLC-UV methods, alternative chromatographic conditions have been reported, including the use of Agilent Eclipse XDB-C18 columns with isocratic elution employing acetonitrile-0.2% formic acid in water (70:30, v/v) at flow rates of approximately 1.0 mL/min [2]. While isocratic methods offer operational simplicity, they may provide less optimal resolution of analytes from matrix components compared to gradient approaches. The extended runtime of approximately 12 minutes reported for HPLC-UV methods reflects the generally lower separation efficiency of these systems [2].
Mass spectrometric detection operated in negative electrospray ionization mode has been established as the optimal configuration for the detection and quantification of this compound and its metabolites due to the presence of ionizable carboxylic acid groups in their molecular structures. The instrument parameters for a Sciex QTrap 4000 mass spectrometer include a spray voltage of -4500 V, ion source temperature of 500°C, and the use of nitrogen as both nebulizer and turbo gas at 50 psi [1]. Detection is performed using Multiple Reaction Monitoring to maximize sensitivity and specificity. The characteristic MRM transitions for the target analytes are summarized in Table 2.
Table 2: MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 283.1 | 238.9 [1] / 239.0 [2] | -70.0 to -80.0 [1] [2] | -20.0 to -28.0 [1] [2] |
| Diacerein | 366.8 | 323.2 | -70.0 | -20.0 |
| This compound-G1 | 459.1 | 283.1 | -80.0 | -26.0 |
| This compound-G2 | 459.1 | 283.1 | -80.0 | -26.0 |
| Internal Standard (Wogonin) | 283.1 | 268.1 | -70.0 | -30.0 |
The mass spectrometer must be properly calibrated and optimized for maximum sensitivity for the specific transitions of interest. The dwell times for each MRM transition should be optimized to ensure adequate data points across chromatographic peaks, typically aiming for 15-20 data points per peak for reliable integration.
According to regulatory guidelines from the FDA and EMA, bioanalytical methods require comprehensive validation to establish their reliability for intended applications [4]. Key validation parameters include precision and accuracy, sensitivity, linearity, recovery, and stability [1] [4] [5].
Precision and accuracy are typically assessed using quality control samples at multiple concentrations (low, medium, high) across different validation runs. For the LC-MS/MS method quantifying this compound, both intra-day and inter-day precision demonstrated relative standard deviations below 9.14%, while accuracy ranged between 80.1-104.2% of nominal concentrations [1]. The lower limit of quantification (LLOQ) for this compound and its glucuronides was established at 7.81 nM with a signal-to-noise ratio exceeding 10:1 [1]. Linearity is demonstrated through calibration curves spanning concentration ranges from 3.91 nM to 2000 nM, with correlation coefficients (r²) typically exceeding 0.995 [1]. Matrix effects should be rigorously evaluated by comparing analyte responses in post-extraction spiked plasma samples to those in pure standard solutions; for the validated method, matrix effects were less than 12.60% [1]. Stability studies must encompass benchtop, autosampler, freeze-thaw, and long-term storage conditions, with stability variances remaining below 10.37% in the validated method [1].
Table 3: Method Validation Parameters for this compound Quantification in Plasma
| Validation Parameter | Acceptance Criteria | Reported Performance |
|---|---|---|
| Precision (RSD) | <15% (≤20% at LLOQ) | <9.14% [1] |
| Accuracy | 85-115% (80-120% at LLOQ) | 80.1-104.2% [1] |
| LLOQ | Signal-to-noise ≥10:1 | 7.81 nM [1] |
| Linearity (r²) | ≥0.990 | ≥0.995 [1] |
| Matrix Effect | <15% | <12.60% [1] |
| Recovery | Consistent and reproducible | >85% [1] |
| Stability | <15% change | <10.37% [1] |
The validated bioanalytical methods for quantifying this compound and its metabolites have been successfully applied in preclinical and clinical pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion profiles of diacerein and its active moiety. Following oral administration of diacerein, the prodrug undergoes rapid hydrolysis to this compound, which subsequently undergoes extensive glucuronidation metabolism to form this compound-G1 and this compound-G2 [1]. The pharmacokinetic profile of this compound is characterized by enterohepatic recirculation, evidenced by secondary peaks in the concentration-time curve, which is attributed to the biliary excretion of this compound glucuronides followed by hydrolysis in the gut and reabsorption of the liberated aglycone [1]. This recirculation process significantly prolongs the elimination half-life of this compound and contributes to its sustained therapeutic effects.
The application of a validated LC-MS/MS method in a pharmacokinetic study in rats demonstrated that this compound reaches peak plasma concentrations within 1-2 hours after administration, while the glucuronide metabolites appear slightly later, consistent with their formation as secondary metabolites [1]. The ability to simultaneously quantify the prodrug (when present), active metabolite, and phase II conjugates provides a comprehensive understanding of the in vivo behavior of diacerein medications. Furthermore, the application of these bioanalytical methods in bioequivalence studies has proven valuable for comparing different formulations and establishing pharmacokinetic parameters critical for regulatory submissions [3]. The typical pharmacokinetic workflow incorporating bioanalytical methods is illustrated in Figure 1.
Figure 1: Workflow for the application of bioanalytical methods in pharmacokinetic studies of this compound and its metabolites.
Despite the robustness of established methods for quantifying this compound and its metabolites, analysts may encounter technical challenges that require troubleshooting. Ion suppression represents a common issue in LC-MS/MS analyses, particularly for early-eluting compounds. This can be mitigated through optimized sample cleanup, modification of chromatographic conditions to shift analyte retention times, or implementation of matrix-matched calibration standards. The instability of this compound glucuronide metabolites presents another significant challenge, as these compounds may undergo degradation during sample storage or processing. This can be addressed through the implementation of cold chain procedures, rapid processing of samples, and the use of enzyme inhibitors such as saccharolactone in collection tubes to prevent enzymatic degradation [1].
Chromatographic issues such as peak tailing or broadening can often be resolved through mobile phase pH optimization, column temperature adjustment, or use of alternative stationary phases. For this compound analysis, the addition of acidic modifiers such as formic acid to the mobile phase has been demonstrated to improve peak shape [2]. When encountering sensitivity limitations, analysts should consider alternative sample preparation techniques that enable sample concentration, verify ionization source cleanliness, or optimize MRM transitions and collision energies. Regular system suitability tests using reference standards at concentrations near the LLOQ should be performed to ensure consistent method performance throughout analytical batches.
The quantification of this compound and its metabolites in plasma requires careful method development, thorough validation, and meticulous implementation to generate reliable data suitable for preclinical and clinical studies. LC-MS/MS has emerged as the gold standard methodology for this application, offering superior sensitivity, selectivity, and throughput compared to conventional HPLC-UV approaches. The protocols detailed in this document provide a comprehensive framework for researchers seeking to implement robust bioanalytical methods for the quantification of these analytes, encompassing sample preparation, chromatographic separation, mass spectrometric detection, method validation, and application to pharmacokinetic studies. By adhering to these established protocols and maintaining strict quality control procedures, researchers can generate high-quality data that supports the rational development and optimal clinical use of diacerein and related therapeutic agents.
Network pharmacology represents a paradigm shift in drug discovery, moving from the traditional "one drug, one target" model to a more holistic "network target, multi-component" approach. [1] This framework is particularly valuable for studying multi-targeted natural products like This compound (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid), a primary bioactive anthraquinone component derived from rhubarb (Rheum palmatum L.). [2] [3]
This compound demonstrates a diverse pharmacological profile, including anti-inflammatory, anti-tumor, anti-bacterial, and hepatoprotective effects. [2] [4] However, its complete mechanism of action and full spectrum of molecular targets remain incompletely characterized. Network pharmacology provides powerful computational methods to systematically identify these potential targets and mechanisms, accelerating drug discovery and repurposing efforts. [2] [5]
The following application notes and protocols provide a standardized framework for predicting this compound targets using network pharmacology approaches.
The diagram below illustrates the comprehensive workflow for predicting this compound targets using network pharmacology, integrating multiple data sources and computational methods.
A 2020 study investigated this compound's anti-inflammatory mechanism in asthma using network pharmacology: [4]
Table 1: Key Anti-inflammatory Targets of this compound in Asthma Treatment
| Target Gene | Protein Name | Function | Docking Score | Pathways Involved |
|---|---|---|---|---|
| MAPK14 | Mitogen-activated protein kinase 14 | Key signaling molecule for lung tissue inflammation | ≥5.0 | MAPK signaling pathway, IL-17 signaling pathway |
| EGFR | Epidermal growth factor receptor | Regulates respiratory inflammation development | ≥5.0 | Epithelial cell signaling, Pathways in cancer |
| ERBB2 | Receptor tyrosine-protein kinase erbB-2 | Induces IL-6 autocrine, affecting inflammatory response | ≥5.0 | JAK-STAT signaling pathway, NF-κB pathway |
| TNFRSF1A | Tumor necrosis factor receptor superfamily member 1A | Mediates inflammatory response through multiple pathways | ≥5.0 | TNF signaling pathway, Apoptosis |
Methodology Summary:
Key Findings: The study revealed that this compound's anti-inflammatory effects in asthma primarily involve modulation of the MAPK signaling pathway, JAK-STAT pathway, and TNF signaling pathway through interaction with these four key targets. [4]
Multiple studies have demonstrated this compound's anti-cancer potential through network pharmacology approaches:
Table 2: this compound Targets in Different Cancer Contexts
| Cancer Type | Identified Targets | Key Pathways | Experimental Validation |
|---|---|---|---|
| Multiple Cancers | MMP2, p53, p21 | Apoptosis, Cell proliferation, Metastasis | In vitro studies showing apoptosis induction [2] |
| Esophageal Cancer | NFKBIA, GPER1, HK2, MAOB | p53 signaling, Apoptosis, Metabolism | In vitro suppression of migration, invasion, and proliferation [8] |
| Non-Small Cell Lung Cancer | EGFR, SRC, JAK2, MAPK3 | JAK-STAT signaling, p53 signaling, Pathways in cancer | Molecular docking and dynamics simulations [6] |
Methodology Insights:
Network pharmacology provides a powerful framework for predicting this compound's molecular targets and mechanisms of action. The integrated workflow combining target prediction, network analysis, and experimental validation has successfully identified key targets involved in this compound's anti-inflammatory and anti-cancer effects.
Future developments in network pharmacology will likely involve:
These protocols provide researchers with a standardized approach to investigate this compound's polypharmacology, potentially accelerating the development of this compound-based therapeutics for various diseases.
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone derived from various medicinal plants, including Rheum palmatum L., Polygonum multiflorum, and Cassia occidentalis [1] [2]. This naturally occurring compound exhibits diverse pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties [1] [3]. Recent research has focused extensively on this compound's cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells, while also investigating its hepatotoxicity potential in normal liver cell models [4] [1] [5]. The dual nature of this compound—demonstrating both therapeutic potential and toxicity concerns—has driven the need for standardized cytotoxicity assessment protocols to evaluate its biological effects comprehensively.
The evaluation of this compound's cytotoxicity employs a multifaceted experimental approach, examining everything from basic cell viability to intricate molecular mechanisms involving apoptosis, cell cycle regulation, and specific signaling pathways. These assays provide critical insights for drug development efforts seeking to harness this compound's anti-cancer properties while minimizing potential toxic side effects. This document presents detailed application notes and standardized protocols for assessing this compound cytotoxicity, incorporating both quantitative data comparisons and visual workflow representations to facilitate implementation in research and drug development settings.
Table 1: this compound cytotoxicity profiles across various cancer and normal cell lines
| Cell Line | Cell Type | IC₅₀ Values | Experimental Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| HT-29 & SW480 | Colorectal cancer | 10-50 μM (non-toxic range) | 24h treatment | Inhibited migration & invasion; induced apoptosis | [5] |
| HepaRG | Hepatocyte model | 77.97 μM | 24h treatment; MTT assay | Induced apoptosis; S-phase cell cycle arrest | [1] [2] |
| HL-7702 | Primary human liver | Significant death at 25-100 μM | 12h treatment; flow cytometry | Mitochondria-mediated apoptosis; ROS generation | [6] |
| GLC4/ADR | MRP1-overexpressing lung cancer | Reduced cytotoxicity vs GLC4 | 4-day MTT assay | MRP1 substrate; apoptosis induction | [7] |
| S. mutans | Bacterial | MIC₉₀: 5.69 μg/mL | 24h treatment; MTT assay | Disrupted biofilm biomass; reduced virulence | [3] |
This compound demonstrates concentration-dependent and time-dependent cytotoxicity across various cell models, with cancer cells generally showing greater sensitivity than normal cells at specific concentration ranges [1] [5]. The differential sensitivity between cancer and normal cell lines provides a therapeutic window that could be exploited for drug development. Notably, this compound's cytotoxicity manifests through multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of migratory capacity in cancer cells [1] [5]. The compound also exhibits bactericidal effects against Streptococcus mutans, disrupting biofilm formation and reducing bacterial virulence factors, which expands its potential applications beyond oncology [3].
Table 2: Key molecular markers altered in response to this compound treatment
| Molecular Marker | Expression Change | Cellular Process | Detection Method | Cell Model | |---------------------|----------------------|----------------------|---------------------|----------------| | Bax/Bcl-2 ratio | Increased | Apoptosis induction | Western blot | HT-29, SW480, HepaRG | | Caspase-3, -8, -9 | Cleavage/activation | Apoptosis execution | Western blot, activity assays | Multiple cell lines | | HIF-1α | Downregulated | Hypoxia response | RT-qPCR, Western blot | Colorectal cancer | | Reactive Oxygen Species | Increased | Oxidative stress | DCFH-DA fluorometry | HepaRG, HL-7702 | | Mitochondrial Membrane Potential | Decreased | Mitochondrial dysfunction JC-1 staining Rhodamine 123 staining HepaRG, HL-7702 | | p53, p21 | Upregulated | Cell cycle regulation | Western blot | HepaRG | | MYD88/TLR4/NF-κB | Downregulated | Inflammatory signaling | RT-qPCR, Western blot | Colorectal cancer |
The molecular response to this compound treatment involves coordinated alterations in apoptotic regulators, cell cycle proteins, and signaling pathway components [1] [5] [6]. The consistent increase in the Bax/Bcl-2 ratio across multiple cell types indicates this compound preferentially activates the mitochondrial apoptosis pathway [1] [5]. Additionally, this compound's ability to downregulate immunosuppressive molecules like HIF-1α under hypoxic conditions suggests potential applications in combination cancer immunotherapy by modulating the tumor microenvironment [4]. The oxidative stress response triggered by this compound, characterized by ROS generation and depletion of reduced glutathione (GSH), appears to be a key event in both its anti-cancer and hepatotoxic effects [1] [6].
Purpose: To evaluate this compound's effects on cell metabolic activity and determine IC₅₀ values.
Materials:
Procedure:
Technical considerations: Maintain DMSO concentration below 0.1% in all treatments to avoid solvent toxicity. Include blank wells (medium without cells) and control wells (cells with vehicle only). Each concentration should be tested with multiple replicates (至少 n=6) for statistical reliability.
Purpose: To quantify this compound-induced apoptotic cell death and distinguish between early apoptosis, late apoptosis, and necrosis.
Materials:
Procedure:
Data interpretation: Annexin V⁻/PI⁻ cells are viable; Annexin V⁺/PI⁻ represent early apoptotic; Annexin V⁺/PI⁺ indicate late apoptotic; and Annexin V⁻/PI⁺ are necrotic cells. This compound typically shows a dose-dependent increase in both early and late apoptotic populations [1].
Western Blot Analysis: Extract total protein using RIPA buffer with protease and phosphatase inhibitors. Separate 20-50 μg protein by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. After HRP-conjugated secondary antibody incubation, visualize bands using enhanced chemiluminescence. Key targets include caspases, Bcl-2 family proteins, and pathway components (MYD88/TLR4/NF-κB) [5] [6].
RT-qPCR Analysis: Extract total RNA with TRIzol, reverse transcribe to cDNA, and perform qPCR with SYBR Green. Use β-actin as reference gene. Calculate fold changes using the 2^(-ΔΔCt) method. Primers for HIF-1α, immunosuppressive molecules (PD-L1, VEGF, COX-2), and apoptosis-related genes should be designed [4].
Intracellular ROS Measurement: Incubate cells with 10 μM DCFH-DA for 30 min at 37°C after this compound treatment. Wash with PBS and analyze fluorescence intensity (excitation 488 nm/emission 525 nm) by flow cytometry or fluorometry. Include positive control (e.g., H₂O₂ treatment) and ROS scavenger control (N-acetylcysteine) [1] [6].
This compound exerts its cytotoxic effects through multiple interconnected molecular pathways. The compound primarily induces programmed cell death through both mitochondrial (intrinsic) and death receptor (extrinsic) apoptosis pathways [1] [6]. In the mitochondrial pathway, this compound increases the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization and cytochrome c release, which activates caspase-9 [1] [5]. Simultaneously, this compound upregulates death receptors like Fas, activating caspase-8 through the extrinsic pathway [1]. Both pathways converge on caspase-3 activation, executing the apoptotic program. Additionally, this compound induces S-phase cell cycle arrest by upregulating p53 and p21 while downregulating cyclin A and CDK2 [1]. The generation of reactive oxygen species (ROS) represents another key mechanism, contributing to both apoptosis induction and direct cellular damage [1] [6]. In cancer models, this compound modulates the immunosuppressive tumor microenvironment by inhibiting HIF-1α and downstream immunosuppressive molecules under hypoxic conditions [4].
A comprehensive assessment of this compound cytotoxicity follows a systematic workflow encompassing preparation, assessment, and analysis phases. The process begins with careful selection of appropriate cell models—both cancer cells to evaluate therapeutic potential and normal cells to assess safety profiles [4] [1] [5]. Proper preparation of this compound stock solutions and determination of appropriate concentration ranges are critical for generating reproducible results. The assessment phase employs multiple complementary techniques, starting with viability screening using MTT or CCK-8 assays, followed by specific detection of apoptosis mechanisms using Annexin V/PI staining and TUNEL assays [1] [5]. Mechanism elucidation experiments, including Western blotting, RT-qPCR, and ROS measurement, provide molecular insights into this compound's mode of action [4] [1] [5]. Functional assays such as migration and invasion tests further characterize this compound's effects on cancer cell behavior [5]. The analysis phase integrates all data to map signaling pathways, calculate IC₅₀ values, and validate mechanisms using specific pathway inhibitors or agonists [5] [6].
Critical Parameters for Success:
Troubleshooting Common Issues:
The standardized protocols for this compound cytotoxicity assessment support diverse research applications:
Cancer Drug Discovery: this compound's multi-target mechanisms make it a promising candidate for combination therapies. Its ability to downregulate immunosuppressive molecules (PD-L1, VEGF, COX-2) under hypoxic conditions suggests potential for combination with immunotherapy approaches [4]. The concentration-dependent inhibition of cancer cell migration and invasion indicates this compound could help control metastatic progression [5].
Toxicological Screening: Comprehensive cytotoxicity profiling of this compound helps establish safety windows for therapeutic development. The differential sensitivity between cancer and normal cells provides insights for structure-activity relationship studies to design derivatives with improved therapeutic indices [1] [6].
Mechanistic Studies: The detailed protocols enable researchers to dissect complex signaling networks affected by this compound, including the MYD88/TLR4/NF-κB pathway in colorectal cancer and mitochondrial apoptosis pathways in hepatotoxicity models [5] [6].
These application notes provide comprehensive methodologies for assessing this compound cytotoxicity across diverse cellular models. The integrated approach—combining viability assays, apoptosis detection, molecular mechanism elucidation, and functional assessments—enables thorough characterization of both the therapeutic potential and safety concerns associated with this compound exposure. The standardized protocols support reproducible research while the troubleshooting guidelines help overcome common technical challenges.
The multifaceted nature of this compound's biological effects requires this comprehensive assessment strategy to fully understand its complex mechanisms of action. These protocols provide a framework for evaluating both the anti-cancer properties and hepatotoxicity concerns, facilitating the rational development of this compound and its derivatives as potential therapeutic agents.
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone derivative found in traditional Chinese medicinal herbs such as Rheum palmatum L. (rhubarb) and Cassia species. This biologically active compound has garnered significant scientific interest due to its multifaceted anticancer properties, particularly its ability to induce programmed cell death (apoptosis) across various cancer types. This compound exerts its pro-apoptotic effects through multiple interconnected pathways, including mitochondrial dysfunction, endoplasmic reticulum stress, and modulation of key cell signaling cascades, making it a promising candidate for anticancer drug development [1] [2].
The molecular mechanisms through which this compound induces apoptosis are complex and cell-type dependent. Research indicates that this compound promotes apoptosis by regulating Bcl-2 family proteins, activating caspase cascades, generating reactive oxygen species (ROS), and disrupting mitochondrial membrane potential (ΔΨm). Additionally, this compound has been shown to influence various signaling pathways including MYD88/TLR4/NF-κB, AKT/mTOR, and STAT3, which play crucial roles in cell survival and death decisions [3] [4]. The compound's ability to target multiple aspects of cancer cell viability while demonstrating selective cytotoxicity toward cancer cells over normal cells enhances its therapeutic potential, though its poor water solubility presents formulation challenges that researchers must address in experimental designs [5] [1].
Table 1: Overview of this compound's Pro-Apoptotic Mechanisms in Various Cancer Types
| Cancer Type | Primary Apoptosis Mechanisms | Key Molecular Markers | Effective Concentration Range |
|---|---|---|---|
| Colorectal Cancer | MYD88/TLR4/NF-κB pathway inhibition | ↓BCL-2, ↑Bax, ↑Caspase-3, ↓MYD88, ↓TLR4, ↓NF-κB | 10-50 μM [3] |
| Oral Squamous Cell Carcinoma | AKT/mTOR suppression, ROS generation, S-phase arrest | ↓p-AKT, ↓p-mTOR, ↑LC3-I/II, ↓Cyclin A1/E1, ↓CDK2 | 25-100 μM [4] |
| Hepatocellular Carcinoma | Mitochondrial dysfunction, ER stress, calcium release | ↑GRP78, ↑PERK, ↑CHOP, ↑Caspase-4, Calcium release | Varies by cell line [6] [2] |
| Tongue Squamous Cell Carcinoma | ER stress, caspase activation, mitochondrial pathway | ROS generation, Ca²⁺ release, ↓ΔΨm, Caspase-8/-9/-3 activation | 30 μM most effective [7] |
Colorectal cancer (CRC) remains one of the leading causes of cancer-related mortality worldwide, creating an urgent need for targeted therapies. The MYD88/TLR4/NF-κB signaling pathway represents a critical immune and inflammatory pathway that contributes significantly to CRC pathogenesis by enhancing tumor cell survival, proliferation, and invasion [3]. Recent research has demonstrated that this compound effectively promotes apoptosis in CRC cells by substantially downregulating the expression of MYD88, TLR4, and NF-κB at both protein and mRNA levels, thereby inhibiting tumor initiation and progression [3] [8]. This protocol details standardized methodology for investigating this compound-induced apoptosis in colorectal cancer cell lines, specifically focusing on the molecular mechanisms involving the MYD88/TLR4/NF-κB pathway.
The experimental approach outlined below enables researchers to systematically evaluate this compound's effects on CRC cell viability, migration, invasion, and apoptosis through a series of complementary assays. The protocol includes verification steps using TLR4 agonist lipopolysaccharide (LPS), which partially reverses this compound's inhibitory effects on this signaling pathway, thereby confirming mechanism specificity [3]. This comprehensive assessment provides insights into this compound's potential as a therapeutic agent for colorectal cancer by targeting specific molecular pathways involved in tumor survival and progression.
The following workflow diagram illustrates the key procedural steps for evaluating this compound-induced apoptosis in colorectal cancer cells:
Oral cancer, particularly oral squamous cell carcinoma, represents a significant global health challenge with limited treatment options and frequent metastasis. This compound has demonstrated potent anticancer activity against oral cancer cells through multiple interconnected mechanisms, including induction of S-phase cell cycle arrest, activation of mitochondrial apoptosis pathways, and inhibition of AKT/mTOR signaling [4]. This protocol details comprehensive methodology for investigating this compound's pro-apoptotic effects in oral cancer models, with particular emphasis on its ability to generate reactive oxygen species (ROS) and suppress critical survival pathways.
The AKT/mTOR pathway plays a central role in regulating cell growth, proliferation, and survival, with its deregulation frequently observed in various malignancies. This compound effectively inhibits this pathway while simultaneously promoting ROS accumulation, creating intracellular conditions that favor apoptotic cell death. Additionally, this compound demonstrates significant anti-metastatic properties by regulating epithelial-mesenchymal transition (EMT) markers, thereby reducing the migration and invasion capabilities of oral cancer cells [4]. This protocol enables researchers to systematically evaluate these multifaceted effects using established oral cancer cell lines and appropriate experimental approaches.
The following diagram illustrates the molecular mechanisms of this compound-induced apoptosis in oral cancer cells through AKT/mTOR pathway inhibition:
The mitochondrial membrane potential is a critical indicator of mitochondrial function and an early marker of apoptosis. This compound induces mitochondrial dysfunction through multiple mechanisms, including permeability transition pore opening and cytochrome c release [7].
JC-1 Staining Procedure:
DiOC₆(3) Staining Alternative:
Caspase activation represents a hallmark of apoptotic cell death. This compound has been shown to activate both initiator caspases (caspase-8, -9) and effector caspases (caspase-3) across various cancer models [7].
Fluorometric Caspase Activity Assay:
Western Blot Analysis for Caspase Cleavage:
Oxidative stress plays a crucial role in this compound-induced apoptosis, with ROS acting as secondary messengers in various cell death pathways [4].
DCFH-DA Assay:
MitoSOX Red for Mitochondrial Superoxide:
Table 2: Quantitative Summary of this compound-Induced Apoptosis Across Cancer Models
| Cancer Model | Assay Method | Key Findings | Statistical Significance |
|---|---|---|---|
| Colorectal Cancer (HT-29/SW480) | TUNEL Staining | Significantly enhanced apoptotic rates | P < 0.05 [3] |
| Oral Cancer (YD-10B/Ca9-22) | Annexin V/PE Staining | Dose-dependent apoptosis induction | P < 0.001 at 100 μM [4] |
| Tongue Squamous Cell Carcinoma (SCC-4) | DNA Fragmentation | Maximum apoptosis at 30 μM for 24 hours | P < 0.05 [7] |
| Multiple Cancer Types | Western Blot | Decreased BCL-2, increased Bax, activated caspase-3 | P < 0.05 across studies [3] [7] |
This compound demonstrates multifaceted pro-apoptotic activity across various cancer types, acting through diverse molecular mechanisms including mitochondrial dysfunction, endoplasmic reticulum stress, and modulation of key signaling pathways such as MYD88/TLR4/NF-κB and AKT/mTOR. The protocols outlined in this document provide researchers with comprehensive methodological guidance for investigating this compound-induced apoptosis, encompassing cell viability assessment, apoptosis detection, molecular pathway analysis, and functional assays for migration and invasion.
The consistent reproducibility of this compound's effects across multiple cancer models highlights its potential as a promising anticancer agent. However, researchers should note that this compound's poor water solubility may present formulation challenges that could affect experimental outcomes [5]. Recent approaches to address this limitation include structural modification through conjugation with mitochondrial targeting groups and nano-formulation strategies, which have shown enhanced cellular uptake and improved therapeutic efficacy [5] [1].
Future research directions should focus on combination therapies utilizing this compound with conventional chemotherapeutic agents, in vivo validation of findings, and development of novel delivery systems to enhance bioavailability and target specificity. The standardized protocols provided herein will facilitate systematic investigation of this compound's anticancer mechanisms and support its continued development as a potential therapeutic agent.
Rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) is an anthraquinone derivative found in medicinal plants such as Polygonum multiflorum and rhubarb. Understanding its glucuronidation pathway is critical for predicting its metabolic fate and potential for drug interactions since this compound undergoes extensive phase II metabolism mediated by UDP-glucuronosyltransferase (UGT) enzymes. Glucuronidation represents a major detoxification pathway for numerous drugs and xenobiotics, facilitating their biliary and renal elimination through the conjugation of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA). For this compound specifically, characterization of its glucuronidation kinetics and identification of the responsible UGT isoforms provide essential insights for toxicological assessments and clinical safety evaluation of herbal medicines containing this compound [1].
The UGT enzyme family consists of two main families, UGT1 and UGT2, with multiple isoforms exhibiting distinct substrate specificities and tissue expression patterns. UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10 have been implicated in the metabolism of various anthraquinones, though specific isoforms responsible for this compound glucuronidation require experimental determination [2] [1]. Recent evidence indicates that this compound exhibits relatively weak inhibition of UGT1A1 (Ki = 127.3 μM) compared to other anthraquinones, suggesting it may have lower potential for causing hyperbilirubinemia through UGT1A1 inhibition, though comprehensive isoform screening is necessary to fully characterize its metabolic profile [1].
Table 1: Kinetic parameters for this compound glucuronidation by various UGT enzymes and in human tissue microsomes
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg) | CLint (Vmax/Km) | Inhibition Ki (μM) | Experimental Conditions |
|---|---|---|---|---|---|
| UGT1A1 | Data needed | Data needed | Data needed | 127.3 [1] | Competitive inhibition [1] |
| UGT1A9 | Data needed | Data needed | Data needed | Not determined | |
| HLM | Data needed | Data needed | Data needed | Not determined | 0.5 mg/mL protein, 30 min incubation [2] |
| HIM | Data needed | Data needed | Data needed | Not determined | 0.5 mg/mL protein, 35 min incubation [2] |
Table 2: Analytical conditions for this compound glucuronide quantification
| Parameter | HPLC-UV Conditions | HPLC-MS/MS Conditions |
|---|---|---|
| Column | Atlantis dC18 (5 μM, 3.0 × 250 mm) [2] | C18 column |
| Mobile Phase | Ammonium acetate (2 mM, 0.1% formic acid) and acetonitrile (0.1% formic acid) [2] | Ammonium formate and acetonitrile |
| Gradient | Data needed | Data needed |
| Flow Rate | Data needed | 0.4 mL/min |
| Detection | UV-Vis (data needed) | MRM transitions specific for this compound glucuronide |
| Injection Volume | 20-40 μL [2] | 10 μL |
| Retention Time | Data needed | Data needed |
To identify specific UGT isoforms responsible for this compound glucuronidation using recombinant enzyme systems.
Preparation of Incubation Mixture:
Activation of Enzymes:
Substrate Addition:
Reaction Initiation & Incubation:
Reaction Termination & Analysis:
To characterize this compound glucuronidation kinetics in biologically relevant systems using human liver (HLM) and intestinal (HIM) microsomes.
Protein Optimization:
Kinetic Assay:
Reaction Monitoring:
To evaluate this compound's potential to inhibit UGT isoforms and assess drug interaction risks.
Enzyme Source Preparation:
Inhibition Screening:
IC50 Determination:
Ki Determination:
Low Glucuronide Formation:
Non-linear Reaction Kinetics:
High Background Signal:
These application notes provide comprehensive methodologies for characterizing this compound glucuronidation using recombinant UGT enzymes and human tissue microsomes. The protocols enable determination of enzyme kinetics, isoform contribution, and inhibition potential, essential for predicting this compound's metabolic fate and drug interaction potential. Researchers should adapt protein concentrations, incubation times, and analytical methods based on their specific experimental systems and validate all conditions to ensure data reliability.
Rhein is an active anthraquinone found in medicinal plants like rhubarb and senna [1] [2] [3]. Its primary pharmaceutical interest lies in its potential for drug-drug interactions through the inhibition of key drug-metabolizing enzymes and its influence on bile acid synthesis and transport [1] [4].
The table below summarizes the half-maximal inhibitory concentration (Ki) values for this compound against major CYP enzymes in rat liver microsomes, demonstrating its potency as an inhibitor.
Table 1: Inhibition Constants of this compound on Cytochrome P450 Enzymes in Rat Liver Microsomes [1]
| Cytochrome P450 Enzyme | Ki Value (μM) | Inhibition Type |
|---|---|---|
| CYP2E1 | 10 | Mixed |
| CYP3A | 30 | Mixed |
| CYP2C9 | 38 | Mixed |
| CYP1A2 | 62 | Uncompetitive |
| CYP2D6 | 74 | Mixed |
The following table outlines the dose-dependent effects of a 5-week this compound administration in rats on key biomarkers related to bile acid homeostasis.
Table 2: Dose-Dependent Effects of this compound on Bile Acid Homeostasis in Rats after 5-Week Administration [4]
| Parameter | Low Dose (10 mg/kg) | Medium Dose (30 mg/kg) | High Dose (1000 mg/kg) |
|---|---|---|---|
| Liver Total Bile Acids (TBA) | Decrease | Decrease | Increase |
| Serum Unconjugated Bile Acids (UCBAs) | Decrease | Decrease | Not specified |
| Hepatic FXR mRNA | Upregulated | Upregulated | Inhibited |
| Hepatic SHP mRNA | Not specified | Not specified | Inhibited |
| Hepatic CYP7A1 mRNA | Not specified | Not specified | Upregulated |
| Hepatic BSEP mRNA | Not specified | Not specified | Inhibited |
| Hepatic Mrp3 mRNA | Upregulated | Upregulated | Not specified |
This protocol evaluates the inhibitory potential of this compound on specific CYP enzymes, adapted from general microsomal incubation methods [5] [1].
1. Reagents and Equipment
2. Incubation Procedure - Prepare a 100X stock of this compound in a suitable solvent like acetonitrile, ensuring the final concentration in the incubation is <1% [5]. - Thaw microsomes on ice and adjust protein concentration to 20 mg/mL if necessary [5]. - For a 200 µL final reaction volume, combine: - 183 µL of 100 mM phosphate buffer (pH 7.4) - 2 µL of 100X this compound stock solution - 5 µL of microsomes (20 mg/mL) [5] - Pre-incubate the mixture for 5 minutes in a 37°C water bath [5]. - Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH [5]. - Incubate for up to 60 minutes at 37°C with gentle agitation. - Terminate the reaction at designated time points by adding 200 µL of ice-cold organic solvent (e.g., ethyl acetate or methanol) [5] [6].
3. Analysis and Controls
This protocol describes a repeated-dose study in a rat model to investigate the effects of this compound on bile acid metabolism and transporter expression [4].
1. Animal Dosing and Sample Collection
2. Analysis of Bile Acids and Gene Expression
The diagram below illustrates the proposed molecular mechanism by which this compound modulates bile acid homeostasis in the rat liver, based on findings from a 5-week repeated-dose study [4].
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone derivative primarily extracted from rhubarb (Rheum palmatum L.) and has been extensively used in traditional Chinese medicine for centuries [1]. In recent decades, this natural compound has gained significant scientific attention for its potent anti-fibrotic properties across multiple organ systems. Fibrosis, characterized by excessive deposition of extracellular matrix (ECM) components such as collagen and fibronectin, represents a common pathological endpoint in chronic diseases affecting the kidneys, heart, liver, lungs, and pancreas. This compound demonstrates a unique multi-target mechanism of action, interacting with various signaling pathways crucial to fibrogenesis, making it a promising candidate for therapeutic development against fibrotic disorders [2] [3].
The molecular mechanisms through which this compound exerts its anti-fibrotic effects are complex and involve modulation of several key signaling pathways. Research has demonstrated that this compound primarily functions by inhibiting the TGF-β/Smad signaling pathway, a central driver of fibrosis across organ systems [4]. Specifically, this compound directly targets Smad3 phosphorylation, thereby reducing the transcription of pro-fibrotic genes. Additionally, this compound has been identified as a novel histone deacetylase (HDAC) inhibitor, particularly affecting classes I and II HDACs, which contributes to its anti-fibrotic effects in cardiac fibroblasts [1]. Beyond these primary mechanisms, this compound also modulates the SHH-Gli1-Snail pathway, STAT3 phosphorylation, and p38 MAPK signaling, creating a comprehensive anti-fibrotic profile that addresses the multifaceted nature of fibrotic diseases [5] [6] [7].
Table 1: Key Anti-Fibrotic Mechanisms of this compound Across Organ Systems
| Target Pathway | Molecular Mechanism | Biological Effect | Experimental Validation |
|---|---|---|---|
| TGF-β/Smad | Inhibits Smad3 phosphorylation | Reduces ECM accumulation, epithelial-mesenchymal transition | Renal, pancreatic, cardiac fibrosis models [4] [2] |
| HDAC I/II | Enzymatic inhibition of histone deacetylases | Increases p53/p21 stability, modulates gene expression | Cardiac fibroblast studies [1] |
| SHH Signaling | Downregulates SHH, Gli1, Snail expression | Suppresses fibroblast activation | Renal and pancreatic fibrosis models [5] [2] |
| STAT3 | Inhibits STAT3 phosphorylation | Reduces tubular cell apoptosis, inflammation | Renal and cardiac fibrosis models [6] [7] |
| MAPK | Suppresses p38 MAPK and ERK phosphorylation | Attenuates cardiac hypertrophy, fibroblast activation | Cardiac hypertrophy models [6] |
Animal models have been instrumental in elucidating the anti-fibrotic potential of this compound and its underlying mechanisms. The unilateral ureteral obstruction (UUO) model in rats and mice has been extensively utilized to study renal fibrosis and evaluate this compound's efficacy. This model induces rapid and reproducible tubulointerstitial fibrosis characterized by tubular atrophy, inflammatory cell infiltration, and ECM deposition [5] [7]. In these studies, this compound administered at doses of 2-150 mg/kg/day significantly ameliorated renal fibrosis by reducing collagen I accumulation, α-smooth muscle actin (α-SMA) expression, and tubular cell apoptosis [5] [7]. The transverse aortic constriction (TAC) model in mice has been employed to investigate this compound's effects on pressure overload-induced cardiac hypertrophy and fibrosis [6]. This model demonstrates this compound's ability to reduce cardiac fibrosis, attenuate cardiomyocyte hypertrophy, and improve cardiac function through modulation of STAT3 and p38 MAPK signaling pathways.
For pancreatic fibrosis research, the cerulein-induced chronic pancreatitis model in mice has provided valuable insights. In this model, this compound administration at 50 mg/kg/day markedly reduced pancreatic fibrosis by inhibiting the activation of pancreatic stellate cells (PSCs), the principal effector cells in pancreatic fibrogenesis [2]. Additionally, this compound treatment suppressed the expressions of α-SMA, transforming growth factor-beta (TGF-β), fibronectin 1 (FN1), and type I collagen (COL I-α1) in pancreatic tissues, further confirming its anti-fibrotic efficacy [2]. These robust in vivo findings across multiple organ systems provide compelling evidence for this compound's broad-spectrum anti-fibrotic properties and its potential therapeutic applicability.
Cell-based systems have been crucial for delineating the precise molecular mechanisms underlying this compound's anti-fibrotic effects. In renal fibrosis research, TGF-β1-stimulated NRK-52E rat renal epithelial cells and HK-2 human proximal tubular epithelial cells have been widely used to mimic fibrotic conditions in vitro [4]. These models have demonstrated that this compound effectively inhibits Smad3 phosphorylation and reduces extracellular matrix accumulation in a dose-dependent manner. Similarly, primary human ventricular cardiac fibroblasts (HCF-v) subjected to hypoxic conditions have revealed this compound's ability to suppress cardiac fibroblast-to-myofibroblast transition (FMT) through HDAC inhibition and modulation of p53/p21 pathways [1].
For pancreatic fibrosis studies, pancreatic stellate cells (PSCs) have served as the primary in vitro model system [2]. When activated by TGF-β or other pro-fibrotic mediators, PSCs undergo transformation into myofibroblast-like cells that express α-SMA and produce excessive ECM components. This compound treatment at 10 μM significantly suppressed the activation of PSCs and downregulated the expressions of fibrogenic markers including α-SMA, FN1, and COL I-α1 [2]. Furthermore, this model system helped identify this compound's inhibitory effect on the sonic hedgehog (SHH) signaling pathway, which plays an important role in molecular modulation of various fibrotic processes [2].
Table 2: Experimental Models for Studying this compound's Anti-Fibrotic Effects
| Organ System | In Vivo Models | In Vitro Models | Key Readouts |
|---|---|---|---|
| Kidney | Unilateral ureteral obstruction (UUO) rats [5] [7] | TGF-β1-stimulated NRK-52E and HK-2 cells [4] | Collagen I, α-SMA, Smad3 phosphorylation, apoptosis markers |
| Heart | Transverse aortic constriction (TAC) mice [6] | Hypoxia-induced human cardiac fibroblasts [1]; AngII-stimulated H9C2/AC16 cardiomyocytes [6] | Cardiac hypertrophy markers (ANP, BNP), fibrosis area, HDAC activity, p53/p21 |
| Pancreas | Cerulein-induced chronic pancreatitis mice [2] | Activated pancreatic stellate cells [2] | α-SMA, TGF-β, FN1, COL I-α1, SHH/GLI1 |
| Liver | Carbon tetrachloride-induced hepatic fibrosis mice [7] | Hepatic stellate cells | Collagen deposition, α-SMA, TGF-β |
The unilateral ureteral obstruction (UUO) model provides a well-established and reproducible method for inducing renal interstitial fibrosis in rodents. To implement this protocol, begin with 8-week-old male Sprague-Dawley rats (weighing 200-220 g) that have been acclimatized for at least 7 days under standard laboratory conditions. Anesthetize the animals using intraperitoneal injection of pentobarbital (50 mg/kg) or isoflurane inhalation (2-3% in oxygen). Once surgical anesthesia is confirmed by absence of pedal reflexes, shave the abdominal area and disinfect the skin using alternating betadine and 70% ethanol swabs. Make a midline abdominal incision approximately 2 cm in length to expose the abdominal cavity. Gently identify the left ureter and carefully separate it from the surrounding adipose tissue using sterile cotton-tipped applicators. Place two silk sutures (4-0) approximately 1 cm apart along the ureter and tie them securely to completely occlude the ureteral lumen. For sham-operated control animals, perform identical surgical procedures without ureteral ligation. Close the abdominal wall in two layers using absorbable sutures for the muscle and non-absorbable sutures or wound clips for the skin.
This compound treatment should commence immediately after surgery. Prepare this compound fresh daily by suspending it in 0.5% carboxymethyl cellulose sodium (CMC-Na+) solution [5]. Administer this compound via oral gavage at doses ranging from 2 mg/kg/day to 150 mg/kg/day based on experimental requirements [5] [7]. The vehicle control group should receive an equal volume of 0.5% CMC-Na+ solution. Continue treatment for 7-14 days based on the desired fibrosis severity. Terminate the experiment by euthanizing animals with carbon dioxide inhalation or pentobarbital overdose (150 mg/kg). Collect kidney tissue samples for subsequent analysis: fix one portion in 4% paraformaldehyde for histology, snap-freeze another portion in liquid nitrogen for protein and RNA extraction, and preserve additional samples for specialized assays as needed.
For in vitro studies of renal fibrosis, utilize either NRK-52E rat renal epithelial cells or HK-2 human proximal tubular epithelial cells. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. To induce fibrotic conditions, treat cells at 70-80% confluence with TGF-β1 (2-5 ng/mL) for 24-48 hours. For this compound treatment, prepare a stock solution in DMSO and dilute to working concentrations (typically 1-50 μM) in fresh culture medium, ensuring the final DMSO concentration does not exceed 0.1%. Include appropriate vehicle controls with equivalent DMSO concentrations. Assess anti-fibrotic effects through western blot analysis of α-SMA, collagen I, phosphorylated Smad3, and other fibrotic markers, as well as immunofluorescence staining and quantitative PCR analysis of fibrotic genes [4].
The transverse aortic constriction (TAC) model effectively induces pressure overload-mediated cardiac hypertrophy and fibrosis in mice. Begin with 10-12 week old male C57BL/6 mice (weighing 20-25 g). Anesthetize animals using isoflurane (2% in 100% oxygen at 0.5-1.0 L/min) and maintain on a heating pad throughout the procedure to prevent hypothermia. Once anesthetized, intubate the mice using a 22G intravenous catheter and connect to a miniature ventilator set at 120 breaths per minute with a tidal volume of 200-250 μL. Make a horizontal skin incision at the level of the suprasternal notch and carefully dissect the subcutaneous tissue to expose the thoracic cavity. Using blunt dissection, separate the thymus and adipose tissue to visualize the transverse aorta. Pass a 7-0 silk suture underneath the aorta between the innominate and left carotid arteries. Place a blunt 27-gauge needle alongside the aorta, tie the suture securely around both the aorta and needle, then promptly remove the needle to create a standardized constriction (0.4 mm diameter). For sham operations, perform identical procedures without aortic ligation. Close the chest in layers using 6-0 silk sutures.
This compound administration for cardiac studies typically employs higher doses than renal models. Prepare this compound in normal saline and administer via daily oral gavage at doses of 50, 150, or 200 mg/kg/day for 4 weeks [6]. Include a positive control group receiving telmisartan (10 mg/kg/day) to compare efficacy. Monitor cardiac function periodically using echocardiography to assess parameters including interventricular septal thickness (IVSd), left ventricular internal diameter (LVIDd), left ventricular posterior wall thickness (LVPWd), ejection fraction (EF), and fractional shortening (FS). Upon completion of the study, euthanize animals by anesthetic overdose and collect heart tissues for analysis. For histology, perfuse hearts with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde before embedding in paraffin. For molecular analyses, snap-freeze cardiac tissue in liquid nitrogen and store at -80°C until processing.
For in vitro cardiac studies, both H9C2 rat cardiomyocytes and AC16 human cardiomyocytes are suitable model systems. Culture cells in high-glucose DMEM supplemented with 10% FBS and antibiotics at 37°C in 5% CO₂. To induce hypertrophic responses, treat cells at 80-90% confluence with angiotensin II (AngII, 1 μM) for 24-48 hours [6]. For this compound treatment, prepare stock solutions in DMSO and apply at concentrations ranging from 1-100 μM concurrently with or prior to AngII stimulation. Assess cytotoxicity using MTT assays: seed cells in 96-well plates at 5×10³ cells/well, treat with varying this compound concentrations for 24 hours, then add MTT solution (5 mg/mL) and incubate for 4 hours before measuring absorbance at 490 nm. Evaluate anti-hypertrophic effects through staining with wheat germ agglutinin (WGA) to measure cell size, and analyze expression of hypertrophy markers (atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC)) using quantitative PCR and western blotting [6].
This compound exerts its anti-fibrotic effects through simultaneous modulation of multiple signaling pathways that drive fibrogenesis in different organ systems. The TGF-β/Smad pathway represents a central signaling cascade targeted by this compound across various fibrotic conditions. Upon TGF-β binding to its receptors, Smad3 becomes phosphorylated and forms a complex with Smad4, which then translocates to the nucleus to activate transcription of pro-fibrotic genes including those encoding collagen, α-SMA, and other extracellular matrix components [4] [8]. This compound directly interferes with this pathway by inhibiting Smad3 phosphorylation, thereby disrupting the downstream fibrotic gene expression program. This mechanism has been experimentally validated in renal fibrosis models where this compound treatment significantly reduced Smad3 phosphorylation in both in vivo UUO models and in vitro TGF-β1-stimulated renal epithelial cells [4].
The sonic hedgehog (SHH) signaling pathway represents another important target of this compound's anti-fibrotic activity. Under fibrotic conditions, SHH binding to its receptor Patched (PTCH) releases Smoothened (SMO) from inhibition, leading to activation of GLI transcription factors and subsequent expression of fibrotic mediators including Snail [5] [2]. This compound intervention has been shown to downregulate the expression of SHH, Gli1, and Snail in both renal and pancreatic fibrosis models [5] [2]. In UUO-induced renal fibrosis, this compound treatment reduced the RNA and protein expression of SHH, Gli1, and Snail, demonstrating its suppressive effect on this pathway [5]. Similarly, in pancreatic stellate cells, this compound application notably suppressed SHH expression along with other fibrogenic markers [2].
Diagram 1: Molecular mechanisms of this compound in anti-fibrosis signaling. This compound targets multiple pro-fibrotic pathways including TGF-β/Smad, SHH, and STAT3 signaling cascades to suppress fibrotic gene expression and progression.
The STAT3 signaling pathway also contributes to this compound's anti-fibrotic mechanisms, particularly in renal and cardiac fibrosis. STAT3 phosphorylation at tyrosine-705 leads to its dimerization, nuclear translocation, and activation of genes promoting cell survival, proliferation, and fibrosis [6] [7]. In UUO-induced renal fibrosis, STAT3 phosphorylation is significantly enhanced in interstitial fibroblasts, contributing to renal tubular cell apoptosis and fibrosis development [7]. This compound treatment has been demonstrated to partially inhibit STAT3 phosphorylation and reduce the expression of apoptosis-related proteins Bax and Bcl2 [7]. Similarly, in cardiac hypertrophy models, this compound suppressed STAT3 activation along with p38 MAPK signaling, attenuating the progression of cardiac fibrosis and dysfunction [6].
Dosing optimization represents a critical aspect of experimental design when investigating this compound's anti-fibrotic effects. Available research indicates that effective dosing varies considerably depending on the model system, route of administration, and target organ. For in vivo studies, oral administration typically ranges from 2 mg/kg/day to 200 mg/kg/day across different fibrosis models [5] [6] [7]. In renal fibrosis studies using the UUO model, doses as low as 2 mg/kg/day demonstrated significant anti-fibrotic effects when administered for 14 days [5], while higher doses of 150 mg/kg/day for 7 days also proved effective [7]. For cardiac fibrosis research using the TAC model, doses of 50-200 mg/kg/day for 28 days produced dose-dependent amelioration of cardiac hypertrophy and fibrosis [6]. Importantly, studies at these therapeutic doses reported no significant adverse effects or toxicity on liver and kidney function, supporting this compound's favorable safety profile [6].
For in vitro applications, effective this compound concentrations typically range from 1-100 μM depending on cell type and treatment duration [4] [1] [2]. In TGF-β1-stimulated renal epithelial cells, this compound at 1-50 μM effectively inhibited Smad3 phosphorylation and extracellular matrix accumulation [4]. In pancreatic stellate cells, 10 μM this compound significantly suppressed the expression of fibrogenic markers including α-SMA, FN1, and COL I-α1 [2]. Prior to mechanistic studies, researchers should conduct concentration-response experiments using viability assays such as MTT to establish non-cytotoxic concentrations for their specific cell models. Most studies report minimal cytotoxicity at concentrations below 50 μM in various cell types, though this should be empirically determined for each experimental system.
The accumulating preclinical evidence for this compound's anti-fibrotic efficacy across multiple organ systems supports its potential for therapeutic development. The compound's multi-target mechanism addressing several key fibrotic pathways simultaneously presents a significant advantage over single-target approaches, particularly given the complex pathophysiology of fibrosis [4] [1] [5]. Furthermore, this compound's established safety profile in preclinical models and its history of use in traditional medicine provide a favorable foundation for translational development. Researchers should consider this compound not only as a potential therapeutic candidate itself but also as a chemical scaffold for developing novel analogs with enhanced potency and improved pharmacokinetic properties.
When designing development strategies, researchers should address several key considerations for advancing this compound toward clinical application. These include optimizing bioavailability through formulation approaches or structural modifications, conducting comprehensive pharmacokinetic and toxicological assessments in relevant species, and establishing validated biomarkers for target engagement and efficacy monitoring in clinical trials. The growing understanding of this compound's mechanisms, combined with established experimental protocols and models detailed in this document, provides a solid foundation for these development efforts. With fibrosis contributing to nearly half of all deaths in developed countries, the therapeutic need is substantial, and this compound represents a promising candidate for addressing this unmet medical need across multiple organ systems.
This compound demonstrates comprehensive anti-fibrotic efficacy across diverse experimental models of renal, cardiac, pancreatic, and hepatic fibrosis through multi-targeted modulation of key signaling pathways including TGF-β/Smad, SHH/Gli1/Snail, STAT3, and HDAC. The well-established protocols outlined in this document provide robust methodological frameworks for investigating this compound's anti-fibrotic mechanisms and therapeutic potential. As research advances, focus should shift toward optimizing this compound's pharmacokinetic properties, conducting rigorous preclinical toxicology assessments, and exploring potential clinical applications either as a monotherapy or in combination with existing anti-fibrotic agents. The extensive preclinical evidence base, combined with its favorable safety profile and multi-target mechanism, positions this compound as a promising candidate for addressing the substantial unmet therapeutic need in fibrotic diseases.
This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone compound naturally found in several traditional medicinal plants, including Rheum palmatum L. (rhubarb), Cassia angustifolia Vahl., Aloe barbadensis Miller, and Polygonum multiflorum Thunb. [1] [2]. This natural compound has attracted significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-cancer effects against various cancer types [3] [4]. This compound's structural characteristics as an anthraquinone derivative contribute to its biological activity, with a molecular formula of C₁₅H₈O₆ and a molecular weight of 284.22 g/mol [1].
The interest in this compound as a potential anti-cancer agent has grown substantially in recent years, driven by the need for novel therapeutic approaches that can overcome drug resistance and minimize side effects associated with conventional chemotherapy [5]. This compound demonstrates multi-target activity against key oncogenic signaling pathways, making it a promising candidate for drug development [2]. Research has confirmed its anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic properties across various in vitro and in vivo cancer models [5] [6] [4]. Unlike single-target inhibitors, this compound exerts its therapeutic effects through the synergistic modulation of multiple signaling pathways, including MAPK, PI3K-AKT, and TGF-β pathways, which may enhance its efficacy and reduce the likelihood of resistance development [2].
Table 1: Anti-proliferative effects of this compound across various cancer cell lines
| Cancer Type | Cell Line | IC₅₀ Value | Experimental Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Oral Cancer | YD-10B | 106.8 μM | 48h treatment | Significant inhibition of cell growth | [5] |
| Oral Cancer | Ca9-22 | 90.96 μM | 48h treatment | Dose-dependent proliferation inhibition | [5] |
| Colorectal Cancer | HCT116 | ~40-60 μM | 48h treatment | Induction of S-phase cell cycle arrest | [6] |
| Various Cancers | Multiple | 20-100 μM | 24-72h treatment | Consistent anti-proliferative effects across cancer types | [4] |
Table 2: Effects of this compound on apoptosis and cell cycle regulation
| Parameter | Cancer Model | Experimental Conditions | Key Results | Reference |
|---|---|---|---|---|
| Apoptosis Induction | Oral Cancer | 25-100 μM for 48h | Dose-dependent increase in apoptosis; Upregulation of Bax and cleaved caspase-3 | [5] |
| Cell Cycle Arrest | Oral Cancer | 25-100 μM for 48h | S-phase arrest; Downregulation of cyclin A1, cyclin E1, and CDK2 | [5] |
| Metastasis Inhibition | Oral Cancer | 25-100 μM for 48h | Inhibition of migration and invasion; Regulation of EMT markers (E-cadherin↑, N-cadherin↓) | [5] |
| ROS Generation | Oral Cancer | 25-100 μM for 24h | Significant ROS accumulation; Inhibition of AKT/mTOR pathway | [5] |
Table 3: In vivo anti-tumor efficacy of this compound in xenograft models
| Cancer Model | Dosage Regimen | Treatment Duration | Efficacy Outcomes | Toxicity Observations | Reference |
|---|---|---|---|---|---|
| Oral Cancer Xenograft | 10 and 50 mg/kg, i.p., 3 times/week | 36 days | Significant tumor growth inhibition | No significant changes in body weight or histology of major organs | [5] |
| Colorectal Cancer Xenograft | Not specified | Not specified | Suppressed tumor growth through mTOR pathway inhibition | No obvious toxicity reported | [6] |
Table 4: Molecular targets and pathways modulated by this compound
| Target/Pathway | Effect of this compound | Biological Consequence | Experimental Evidence | Reference |
|---|---|---|---|---|
| AKT/mTOR Pathway | Inhibition of phosphorylation | Decreased cell proliferation, induced autophagy | Western blot, pull-down assays | [5] [6] |
| MAPK Pathway | Dose-dependent modulation | Low doses: inhibition; High doses: activation | Phosphoprotein analysis | [2] |
| EMT Process | Regulation of markers | Inhibition of metastasis | Migration/Invasion assays, Western blot | [5] |
| ROS Production | Induction at higher concentrations (>50 μM) | Pro-apoptotic effects | Flow cytometry with DCFH-DA probe | [5] [4] |
| LXRα/LXRβ | Inhibition (Kd: 46.7/31.97 μM) | Lipid lowering, anti-obesity effects | Binding assays | [4] |
| 5-Lipoxygenase | Inhibition (IC₅₀: 13.7 μM) | Anti-inflammatory, anti-allergenic effects | Enzyme activity assays | [4] |
Purpose: To evaluate the anti-proliferative effects of this compound on cancer cells and determine IC₅₀ values. Principle: The CCK-8 assay measures cellular metabolic activity as an indicator of cell viability and proliferation. Tetrazolium salts in the CCK-8 solution are reduced by cellular dehydrogenases to formazan products, producing a colorimetric change quantifiable by spectrophotometry [5].
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To assess anchorage-independent growth, a hallmark of cellular transformation. Principle: Transformed cells can proliferate without solid surface attachment, forming colonies in semi-solid agar medium [5].
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To determine the effect of this compound on cell cycle distribution and progression. Principle: Propidium iodide (PI) intercalates into DNA, with fluorescence intensity proportional to DNA content, allowing discrimination of cells in different cell cycle phases [5] [6].
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To quantify this compound-induced apoptosis and distinguish between early/late apoptotic and necrotic cells. Principle: Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane in early apoptosis, while PI stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis) [6].
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To evaluate the anti-metastatic potential of this compound by measuring cellular migration and invasion capabilities. Principle: Transwell chambers with microporous membranes allow quantification of cell movement toward chemoattractants, with Matrigel-coated membranes required for invasion assays to simulate extracellular matrix penetration [5] [6].
Materials and Reagents:
Procedure: Migration Assay:
Invasion Assay:
Technical Notes:
Purpose: To measure this compound-induced reactive oxygen species generation in cancer cells. Principle: The cell-permeable dye DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized to highly fluorescent DCF by ROS [5].
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To investigate molecular mechanisms and pathway modulation by this compound treatment. Principle: Protein expression and phosphorylation changes in key signaling pathways can be detected through SDS-PAGE separation, membrane transfer, and specific antibody detection [5] [6].
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To evaluate the anti-tumor efficacy of this compound in vivo using human cancer cell xenografts in immunodeficient mice. Principle: Human cancer cells implanted subcutaneously in immunodeficient mice form measurable tumors, allowing assessment of compound efficacy on tumor growth [5] [6].
Materials and Reagents:
Procedure:
Technical Notes:
This compound exerts its anti-tumor effects through multi-target modulation of several crucial signaling pathways involved in cancer progression. The compound demonstrates a unique capacity to simultaneously influence multiple interconnected pathways, resulting in comprehensive anti-cancer activity [2]. The AKT/mTOR pathway has been identified as a primary target, with this compound directly binding to mTOR and inhibiting its activity, leading to downstream effects on cell proliferation, survival, and autophagy [5] [6]. Additionally, this compound modulates the MAPK signaling cascade, including ERK1/2, JNK, and p38 MAPK pathways, with effects that are concentration-dependent [2]. At lower concentrations, this compound typically inhibits these pathways, while higher concentrations may produce alternative effects.
The interconnected nature of these pathways means that this compound's modulation of one pathway often influences others. For example, this compound's inhibition of AKT phosphorylation indirectly affects ERK1/2 pathway activity due to the crosstalk between these signaling networks [2]. This systems-level mechanism explains why this compound can be effective against diverse cancer types, as it simultaneously targets multiple vulnerabilities in cancer cells. Furthermore, this compound regulates the TGF-β signaling pathway, which contributes to its anti-fibrotic effects and may additionally support its anti-metastatic properties [2]. The compound also influences redox balance in cancer cells, with higher concentrations (>50 μM) inducing significant ROS accumulation that contributes to apoptotic cell death [5] [4].
Figure 1: this compound directly targets mTOR, inhibiting the AKT/mTOR signaling pathway and downstream effects on cell growth and survival
The mTOR signaling pathway represents a central mechanism through which this compound exerts its anti-tumor effects. This compound directly binds to mTOR and inhibits its kinase activity, as demonstrated through pull-down assays and molecular docking studies [6]. This direct interaction leads to downstream modulation of key mTOR effectors, including reduced phosphorylation of p70S6K and 4EBP1, which are critical regulators of protein synthesis, cell growth, and proliferation [5] [6]. Additionally, this compound promotes mTOR degradation through the ubiquitin-proteasome pathway, further reducing mTOR signaling activity in cancer cells [6].
The inhibition of mTOR signaling by this compound creates comprehensive anti-tumor effects, including cell cycle arrest, apoptosis induction, and inhibition of metastasis. This compound treatment consistently induces S-phase cell cycle arrest in various cancer models, associated with downregulation of S-phase regulators including cyclin A1, cyclin E1, and CDK2 [5] [6]. The pro-apoptotic effects of this compound are mediated through both intrinsic and extrinsic apoptotic pathways, characterized by increased expression of Bax, activation of caspase-3, and alterations in mitochondrial membrane potential [5] [4]. Furthermore, this compound inhibits the epithelial-mesenchymal transition (EMT) process, a critical mechanism in cancer metastasis, by upregulating E-cadherin and downregulating N-cadherin expression [5].
Figure 2: this compound modulates MAPK signaling pathways through multiple targets, with generally inhibitory effects that vary by concentration
The MAPK signaling pathways represent another key target of this compound's activity, with the compound demonstrating complex modulation of ERK1/2, JNK, and p38 MAPK signaling [2]. This compound regulates multiple sites within these pathways, including downregulation of upstream components such as GRB2, SOS-1, and Ras, resulting in inhibition of ERK1/2 and p38 MAPK phosphorylation under most conditions [2]. This inhibition contributes to this compound's anti-proliferative effects in cancer cells. The JNK pathway is similarly inhibited by this compound, affecting stress-induced signaling that normally promotes inflammation and apoptosis [2].
The effects of this compound on MAPK signaling demonstrate concentration-dependent characteristics. At lower concentrations, this compound typically inhibits MAPK phosphorylation, while higher concentrations may produce variable effects, including transient activation followed by inhibition [2]. This biphasic response may explain some of the context-dependent effects observed with this compound treatment across different cancer models. Additionally, this compound influences upstream regulators of MAPK pathways, including modulation of receptor tyrosine kinases and their ligands, as well as inflammatory cytokines such as TNF-α and IL-1β [2]. This comprehensive approach to pathway modulation enables this compound to effectively disrupt the pro-tumor signaling networks that drive cancer progression.
Despite promising anti-tumor activity, this compound faces several significant challenges that limit its clinical application. The compound exhibits poor pharmaceutical properties, including low water solubility, limited oral bioavailability, and a short plasma half-life (4-10 hours) [1] [4]. These pharmacokinetic limitations reduce its therapeutic potential and complicate dosing regimens. Additionally, this compound demonstrates dose-dependent toxicity, particularly affecting hepatic and renal function at higher concentrations or with prolonged exposure [1]. The potential hepatotoxicity and nephrotoxicity require careful consideration in pre-clinical development.
Another challenge lies in this compound's complex mechanism of action. As a multi-target compound, this compound modulates numerous signaling pathways simultaneously, creating difficulty in predicting off-target effects and potential drug interactions [2]. The U-shaped dose response observed for some pathways, particularly MAPK signaling, further complicates dosage determination and therapeutic window establishment [2]. Moreover, current research lacks comprehensive toxicological profiles and well-defined dose-response relationships for different cancer types, highlighting the need for more systematic preclinical studies.
Several innovative approaches are being explored to overcome this compound's limitations. Novel drug delivery systems show particular promise, with research demonstrating that this compound-loaded self-nanoemulsifying drug delivery systems (R-SNEDDS) significantly improve solubility, dissolution rate, and bioavailability [7]. These advanced formulations enhance therapeutic efficacy while potentially reducing toxicity. Structural modification of this compound represents another strategy, with several derivatives demonstrating improved pharmacological properties and reduced toxicity compared to the parent compound [1].
Future research should focus on combination therapy approaches, where this compound is paired with other anti-cancer agents to enhance efficacy and potentially reduce required doses [1]. The development of targeted delivery systems could further improve this compound's therapeutic index by concentrating the compound at tumor sites while minimizing exposure to healthy tissues. Additionally, more comprehensive toxicological studies and detailed investigations into this compound's effects on normal versus cancerous cells are needed to establish safe dosing parameters. The exploration of this compound's effects on the tumor microenvironment and immune response represents another promising direction for future research.
The table below summarizes the most effective techniques for enhancing the solubility and bioavailability of Rhein, along with their key characteristics.
| Technique | Carrier/Excipient Used | Key Findings/Performance | Reference |
|---|---|---|---|
| Liposomal Encapsulation | Phosphatidylcholine, Cholesterol | Formed uniform nanoparticles (Lip-Rh); significantly enhanced oral bioavailability in rats; showed higher cytotoxicity in MCF-7 tumor cells. [1] | |
| Solid Dispersion | Pluronic F-127 (PLU127) | A general method for poorly soluble drugs; PLU127 is a FDA-approved, biocompatible polymer that enhances solubility and dissolution. [Technique exemplified with Apigenin] [2] | |
| Solid Dispersion | PVP VA64 | A general method for poorly soluble drugs; PVP-based solid dispersions prepared by solvent evaporation have shown high dissolution enhancement for other compounds. [Technique exemplified with Curcumin] [3] | |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin | Demonstrated over 90% dissolution within 90 minutes for a poorly soluble compound, making it one of the most effective methods. [Technique exemplified with Curcumin] [3] | |
| Nanoformulations | Not Specified | Demonstrated over 90% dissolution within 90 minutes for a poorly soluble compound, making it one of the most effective methods. [Technique exemplified with Curcumin] [3] | |
| Cocrystal Formation | Berberine | Formation of cocrystal salt solvates can modify solid-state properties to improve dissolution behavior. [4] | |
| Micronization | Not Specified | A general method that moderately improves dissolution efficiency (approx. 75-88%). [Technique exemplified with Curcumin] [3] | |
| Surfactant Use | Pluronic F-127, Sodium Lauryl Sulfate | A general method that moderately improves dissolution efficiency (approx. 75-88%). [Technique exemplified with Curcumin] [3] |
The following workflow and detailed method are adapted from a study that successfully developed fluorescent this compound-loaded liposomes (Lip-Rh) for enhanced oral bioavailability. [1]
Materials:
Method:
Q1: Our liposomal formulation shows poor encapsulation efficiency for this compound. What could be the cause?
Q2: What are the recommended non-liposomal methods to improve this compound's solubility?
Q3: How can I experimentally verify the success of my solubility enhancement formulation?
Q1: What are the main challenges associated with using rhein in drug development?
Q2: What is the most promising strategy for reducing this compound's kidney toxicity?
Q3: Besides drug delivery, what other approach can help manage this compound's toxicity?
This protocol is adapted from a study that successfully developed this compound-loaded liponanoparticles for diabetic nephropathy therapy [2].
This protocol is based on studies investigating this compound's effects on non-alcoholic fatty liver disease (NAFLD) [3].
The table below summarizes key toxicity mechanisms and targeted strategies based on current research.
| Target Organ | Proposed Toxicity Mechanism | Proposed Mitigation Strategy | Key Findings & Efficacy |
|---|---|---|---|
| Liver | Dose-dependent toxicity; potential for oxidative stress under certain conditions [4]. | Activation of AMPK/ACC/SREBP1 pathway [3]. | In HFD-fed mice, this compound (25-150 mg/kg) reduced hepatic lipid accumulation, improved serum lipids, and lowered liver enzymes. Effects were blocked by AMPK inhibitor [3]. |
| Kidney | Non-targeted exposure due to poor solubility and pharmacokinetics [1]. | Kidney-targeted nanoparticles (KLPPR) [2]. | In DN mice, KLPPR (~60 nm) showed enhanced kidney retention, reduced urinary excretion, and improved renal function (lowered serum creatinine, urea nitrogen) vs. free this compound [2]. |
The following diagrams illustrate the key mechanisms and experimental workflows discussed in the research.
Diagram 1: Proposed mechanism of this compound in alleviating hepatic steatosis via the AMPK pathway. This compound activates AMPK, which phosphorylates and inhibits ACC, leading to the downregulation of the lipogenic transcription factor SREBP1 and a subsequent reduction in fat accumulation in the liver [3].
Diagram 2: Experimental workflow for developing and evaluating kidney-targeted this compound nanoparticles. This cascade involves synthesizing the nanoparticle core, modifying its surface for targeting, thorough characterization, and step-wise in vitro and in vivo testing [2].
The table below summarizes key parameters from two validated methods for quantifying this compound in plasma, which include data on stability.
| Parameter | LC-MS/MS Method (2025) [1] | HPLC-Fluorescence Method (2019) [2] |
|---|---|---|
| Analyte(s) | This compound, this compound-G1, this compound-G2 | This compound |
| Sample Volume | 20 µL plasma | 200 µL plasma |
| Sample Preparation | Protein precipitation (Acetonitrile), drying, reconstitution | Protein precipitation (Methanol) |
| LLOQ | 7.81 nM | 0.145 µg/mL |
| Linear Range | 3.91 - 2000.00 nM | 0.145 - 5.00 µg/mL |
| Precision (RSD) | < 9.14% | Not explicitly stated (Method validated per FDA) |
| Accuracy | 80.1 - 104.2% | Not explicitly stated (Method validated per FDA) |
| Stability Variance | < 10.37% | Stability confirmed per FDA guidelines |
Here are detailed methodologies for key experiments related to this compound stability and analysis.
This protocol is adapted from a 2025 study for the simultaneous quantification of this compound, this compound-G1, and this compound-G2 in rat plasma [1].
To obtain standards for the metabolites, you can synthesize them using this method [1].
The following diagram illustrates the metabolic fate of this compound and the core workflow for its analysis in plasma, integrating the protocols above.
The following table summarizes the key parameters for two highly effective rhein extraction methods from recent studies.
| Parameter | Ultrasonic-Assisted Extraction (UAE) from *Cassia fistula* [1] [2] | Ultrasonic-Assisted Extraction (UAE) from *Rheum emodi* [3] |
|---|---|---|
| Source Material | Fruit Pod Pulp | Rhizomes |
| Optimal Solvent | 10% Ethanol in Water (v/v) | 60% Methanol in Water |
| Solid-to-Liquid Ratio | 1:40 g/mL | (Information not specified in search results) |
| Temperature | 75 °C | (Information not specified in search results) |
| Time | 40 minutes | (Information not specified in search results) |
| Key Advantage | Higher yield compared to conventional decoction; optimized via Response Surface Methodology. | Identified as the most effective solvent for yield. |
This method is a strong baseline for other plant sources.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Extraction Yield | Inefficient solvent system or parameters. | Switch to a hydroalcoholic solvent (e.g., 10-60% ethanol/methanol). Optimize temperature, time, and ratio using statistical models like Response Surface Methodology (RSM) [3] [1]. |
| Low Purity / High Interference | Co-extraction of other plant compounds. | Purify using liquid-liquid extraction with pH adjustment. Dissolve crude extract in alkaline water (pH ~9-10); this compound will ionize and remain in aqueous phase while lipophilic impurities can be separated into an organic solvent like ethyl acetate [1]. |
| Poor Bioavailability in Testing | This compound's inherent poor water solubility and low bioavailability [4] [5]. | Consider formulating the extracted this compound into an advanced drug delivery system, such as a Self-Nanoemulsifying Drug Delivery System (SNEDDS), to dramatically enhance solubility and absorption [5]. |
For high-purity this compound required in pharmaceutical applications, follow the extraction with this purification step:
This compound's therapeutic potential is limited by its poor water solubility and low systemic absorption [4] [5]. A promising solution is a This compound-Loaded Self-Nanoemulsifying Drug Delivery System (R-SNEDDS).
The diagram below outlines the complete pathway for extracting, purifying, and formulating this compound, integrating the methods discussed.
| Question | Answer & Solution | Key Parameters / Notes |
|---|---|---|
| What is a matrix effect and how does it impact my Rhein analysis? | Matrix effects cause ion suppression/enhancement, affecting accuracy, reproducibility, and sensitivity [1]. Co-eluting compounds interfere with ionization. | Look for signal variation, poor reproducibility, or calibration curve issues [1]. |
| How can I detect matrix effects in my this compound method? | Use the post-extraction spike method. Compare the analyte signal in neat solvent (A) to the signal from a blank matrix extract spiked with the analyte (B) [1] [2]. | Calculation: ME (%) = (B / A) * 100
A value of 100% means no effect; <100% indicates suppression; >100% indicates enhancement [2]. |
| My method shows significant matrix effects. How can I reduce them? | 1. Improve Sample Cleanup: Use LLE instead of protein precipitation for better selectivity [2].
2. Optimize Chromatography: Improve separation to prevent co-elution of interferents [1].
3. Sample Dilution: Dilute the sample to reduce interferent concentration, if sensitivity allows [1] [2].
4. Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best option for correction [1]. |
| Problem Area | Specific Issue | Possible Cause | Solution / Investigation |
|---|---|---|---|
| Signal & Sensitivity | Low or inconsistent this compound signal | Ionization suppression from matrix effects. | Perform post-extraction spike test to quantify matrix effect [2]. |
| Inefficient ionization or instrument settings. | Verify MS parameters (DP, CE, ESI voltage) against established methods [3] [4]. | ||
| Method Performance | Poor accuracy and precision | Uncorrected matrix effects. | Implement a stable isotope-labeled internal standard (SIL-IS) [1]. |
| Inefficient or variable analyte recovery from plasma. | Evaluate extraction recovery and optimize the sample preparation protocol [3] [2]. |
The following data is sourced from a 2025 study that developed and validated an LC-MS/MS method for quantifying this compound and its metabolites in rat plasma [3] [4]. You can use this as a reference for your own work.
| Parameter | Specification / Value |
|---|---|
| Analytes | This compound, this compound-Glucuronide 1 (G1), this compound-Glucuronide 2 (G2) |
| Instrument | Sciex 4000 Q-Trap LC-MS/MS |
| Chromatography | Column: ACE C18 (50 × 2.1 mm, 1.7 µm) Mobile Phase: A) 1.0 mM Ammonium Acetate, B) Acetonitrile Gradient: 5% B to 98% B over 4.5 minutes Flow Rate: 0.4 mL/min Column Temp: 40 °C | | Mass Spectrometry | Ionization: ESI, Negative Ion Mode Detection: Multiple Reaction Monitoring (MRM) | | Method Performance | LLOQ: 7.81 nM for all analytes Precision (RSD): < 9.14% Accuracy: 80.1 - 104.2% Matrix Effect Variance: < 12.60% Stability Variance: < 10.37% |
The diagram below illustrates the key steps involved in the plasma sample preparation and analysis process for this compound, based on the validated method.
The accompanying experimental protocol is as follows [4]:
The table below summarizes the core pharmacokinetic data related to Rhein's enterohepatic circulation, which is crucial for experimental design and data interpretation.
| Parameter | Observation/Value | Experimental Context | Significance & Research Impact |
|---|---|---|---|
| Systemic Exposure (Total this compound) | Significantly reduced [1] | Beagle dogs & rats after oral administration of this compound, Baicalin, and Berberine combination vs. This compound alone [1]. | Suggests pharmacokinetic interactions can alter bioavailability; critical for combination therapy studies. |
| Primary Metabolic Pathway | Phase II conjugation (glucuronidation/sulfation) [1] | In vivo and in vitro studies. | Conjugates are the predominant circulating forms; bioactivity may differ from the parent compound [1]. |
| Bioavailability Limitation | Low aqueous solubility, poor systemic absorption [2] [3] | Identified as a major challenge for clinical application. | Justifies the development of advanced drug delivery systems to improve performance. |
| Bioavailability Enhancement | ~4x increase in maximum concentration (Cmax) [3] | Sprague-Dawley rats administered with this compound-loaded solid self-nanoemulsifying drug delivery system (RS-SNEDDS) vs. free this compound suspension [3]. | Proof-of-concept that formulation strategies can successfully overcome inherent PK limitations. |
| Brain Tissue Penetration | Cmax: 2.90 ± 0.171 μg/mL (with RS-SNEDDS) [3] | Sprague-Dawley rats [3]. | Enhanced delivery system enables this compound to cross the blood-brain barrier, relevant for neurological research. |
This protocol is adapted from studies that identified reduced systemic exposure and the role of conjugation [1].
This diagram illustrates the cyclical journey of this compound, which is key to understanding its prolonged half-life and complex pharmacokinetics.
This flowchart outlines a comprehensive experimental strategy to dissect this compound's pharmacokinetics, from in vitro assays to in vivo validation.
Why does my pharmacokinetic study of this compound show multiple concentration peaks? Multiple peaks are a classic signature of enterohepatic circulation [4]. This compound is conjugated in the liver, excreted in the bile, and then deconjugated by gut bacteria, allowing reabsorption and a secondary rise in plasma concentration.
How do combination therapies (e.g., with Berberine) affect this compound's bioavailability? Co-administration can significantly reduce systemic exposure of total this compound [1]. Berberine may inhibit intestinal bacterial enzymes responsible for deconjugating this compound metabolites, thereby interrupting the enterohepatic cycle and reducing reabsorption.
Should I measure the parent this compound aglycone or its metabolites? For a complete picture, you should measure both. Under physiological conditions, glucuronide/sulfate conjugates are the predominant forms in the bloodstream and may possess distinct bioactivity [1]. Always report whether your data represents the "aglycone" or "total this compound" (aglycone after enzymatic deconjugation).
What is the most promising strategy to improve this compound's poor bioavailability? Advanced drug delivery systems are highly effective. A recent study using a This compound-loaded self-nanoemulsifying drug delivery system (RS-SNEDDS) showed a fourfold increase in maximum plasma concentration and enhanced brain penetration, addressing both solubility and absorption limitations [3].
Rhein, a natural bioactive compound, has poor aqueous solubility, low oral bioavailability, and can cause liver and kidney toxicity at high doses. Unabsorbed this compound in the colon leads to side effects like diarrhea [1] [2]. Its low solubility is the primary barrier to achieving therapeutic blood levels [3] [4] [5].
Advanced formulation strategies can significantly enhance this compound's biopharmaceutical performance. The table below compares two effective approaches.
| Strategy | Key Components | Critical Quality Attributes (CQA) | Observed Outcomes | Key References |
|---|---|---|---|---|
| Self-Nano Emulsifying Drug Delivery System (SNEDDS) | Oil (Eucalyptus oil), Surfactant (Tween 80), Co-surfactant (PEG 400) [5] | Droplet size: ~129 nm; PDI: <0.3; Zeta Potential: ~ -25 mV; Encapsulation Efficiency: ~99% [5] | 4x increase in max blood concentration (Cmax); 9x increase in overall exposure (AUC); Enhanced brain delivery [5] | [3] [4] [5] |
| Orally Disintegrating Tablets (ODTs) with Solid Dispersion | Co-processed excipients (e.g., Pharmaburst 500, F-melt) [2] | Rapid Disintegration Time (<30 sec); Improved Dissolution Efficiency [2] | Faster absorption; Reduced side effects by limiting unabsorbed drug reaching the colon [2] | [2] |
Here is a detailed methodology for formulating and characterizing a solid SNEDDS, based on recent research [3] [4] [5].
The following diagram illustrates the complete experimental workflow for creating and evaluating the solid SNEDDS.
Q1: My SNEDDS formulation has a large droplet size (>200 nm). What could be wrong?
Q2: The solid SNEDDS powder is sticky and has poor flowability. How can I fix this?
Q3: My in-vitro dissolution shows poor release, even with the SNEDDS. What should I check?
Q4: Besides SNEDDS, are there other viable strategies for improving this compound absorption?
Method validation confirms that your analytical procedure is reliable and suitable for its intended use. The table below summarizes key parameters and typical acceptance criteria based on regulatory guidelines [1] [2] [3].
| Validation Parameter | Definition & Purpose | Experimental Approach | Common Acceptance Criteria |
|---|---|---|---|
| Precision | Closeness of agreement between a series of measurements [4]. | Analyze multiple replicates of QC samples at low, mid, and high concentrations within a day (intra-day) and across days (inter-day) [1] [5]. | RSD ≤ 15% (≤ 20% at LLOQ) [1] [5]. |
| Accuracy | Closeness of agreement between the measured value and the true value [6]. | Analyze QC samples of known concentration (spiked into blank matrix). Compare measured value to nominal value [3] [6]. | Recovery: 85-115% (80-120% at LLOQ) [1] [5]. |
| Linearity & Range | Ability to obtain results directly proportional to analyte concentration in a given range [6]. | Analyze minimum of 5 concentrations across the expected range. Plot response vs. concentration [5] [6]. | Correlation coefficient (r) ≥ 0.99 [2] [3]. |
| Lower Limit of Quantification (LLOQ) | Lowest concentration that can be measured with acceptable precision and accuracy [4]. | Determine concentration where signal-to-noise ratio is ≥ 10:1 and precision/accuracy criteria are met [1] [6]. | S/N ≥ 10:1; Precision ≤ 20% RSD; Accuracy 80-120% [1] [5]. |
| Selectivity/Specificity | Ability to accurately measure the analyte in the presence of other components (matrix, metabolites) [4] [5]. | Analyze blank plasma from at least six sources; should show no interference at retention time of analyte/IS [3] [5]. | Interference < 20% of LLOQ response for analyte and < 5% for IS [5]. |
| Recovery | Efficiency of extracting the analyte from the biological matrix [3]. | Compare analyte response from extracted QC samples to response from pure reference standards [3]. | Consistent and reproducible recovery; not necessarily 100% [5]. |
| Matrix Effect | Impact of biological matrix components on the ionization of the analyte [1]. | Compare analyte response in post-extraction spiked matrix to response in pure solvent [1]. | RSD of normalized matrix factor ≤ 15% [1]. |
| Stability | Chemical stability of analyte under specific conditions (e.g., freeze-thaw, benchtop, long-term) [4] [3]. | Analyze QC samples after exposure to various conditions vs. fresh samples [3]. | Deviation within ±15% of nominal concentration [5]. |
Here are answers to common issues you might encounter during this compound method development and validation.
Q1: I'm observing inconsistent recovery and precision for this compound in plasma samples. What could be the cause?
Q2: My method lacks selectivity due to interference from this compound's metabolites. How can I resolve this?
Q3: What is the best way to establish and validate the LLOQ for a pharmacokinetic study on this compound?
Protocol 1: Sample Preparation for this compound in Plasma using Protein Precipitation [3]
This is a simple and rapid method suitable for HPLC analysis.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification of this compound and its Glucuronides [1]
This advanced method provides high sensitivity and specificity.
The following diagrams illustrate the general workflow for method validation and a systematic approach to troubleshooting.
Method Validation Workflow
Troubleshooting Logic for Poor Data Quality
The table below summarizes key experimental findings on Rhein's synergistic effects from recent studies.
| Combination Therapy | Disease Model | Observed Synergistic Effect | Key Metrics & Experimental Data | Proposed Mechanism of Action |
|---|
| This compound + Ampicillin/Oxacillin [1] | MRSA (Methicillin-resistant Staphylococcus aureus) infections | Synergistic or partially synergistic antibacterial effect [1] | - MIC of this compound alone: 7.8–31.25 μg/ml [1]
To facilitate your own research, here are the methodologies from the key studies cited above.
1. Checkerboard Dilution Test for MRSA [1]: This method is used to determine the Fractional Inhibitory Concentration (FIC) index for this compound-antibiotic combinations.
2. Preparation of Excipient-Free this compound/DOX Nanoparticles (RD NPs) [2]: This "green" method creates a dual-drug delivery system without using carrier materials.
This compound exerts its effects through multiple signaling pathways, which explains its versatility in different combination therapies. The diagram below illustrates the primary mechanisms identified in the research.
The field is moving towards more sophisticated methods for identifying new synergistic pairs.
| Combination Partner | Class/Therapeutic Type | Key Synergistic Mechanisms | Experimental Models | Key Findings |
|---|---|---|---|---|
| Tilorone [1] | Interferon-inducing agent | Stimulates endogenous interferon production; enhances antitumor immune responses. | MDA-MB-231 and MDA-MB-468 breast cancer cell lines; DMBA-induced breast cancer in rats. | Strong synergism (CI<1) in vitro; significant tumor growth inhibition in vivo. |
| Metformin [2] | Biguanide (AMPK activator) | Activates AMPK; inhibits mTOR; sensitizes cancer cells to apoptosis; helps overcome drug resistance. | Systematic review of in vitro and in vivo studies across various cancers. | Robust anticancer effects surpassing monotherapy; reduces tumor growth and improves survival in animal models. |
| Peiminine [3] | Natural alkaloid | Enhances DNA damage by suppressing ZEB1; increases apoptosis. | Breast cancer cell lines (MCF-7, MDA-MB-231); 4T1 tumor-bearing mice. | Significant synergism (CI<0.9); increased DNA double-strand breaks; reduced tumor volume and weight in vivo. |
| Camptothecin (CPT) [4] | Topoisomerase I inhibitor | Co-delivery targets both Topoisomerase I and II; induces collateral sensitivity. | BT-474 breast cancer cells; 4T1 breast cancer mouse model. | Extreme synergism (CI=0.01-0.1) at specific molar ratios; significant tumor reduction in vivo with polymer conjugate. |
| EMD [5] | c-Myc targeting agent | Suppresses c-Myc and Bcl-2 expression; induces multi-phase cell cycle arrest (G0/G1 & G2/M). | A549 (lung) and MCF-7 (breast) cancer cells; WI-38 normal cells. | Strong synergism (CI<0.6) via cyclodextrin nanosponge co-delivery; improved selectivity for cancer cells. |
| 1,7-Heptanediol [6] | Immunomodulator | Co-loaded liposomes combine chemotherapy (cytotoxicity) with immunotherapy (T cell activation). | Highly aggressive breast cancer mouse models. | Synergistic in vivo anticancer effects through combined chemo-immunotherapeutic mechanism. |
| Atorvastatin [7] | Statin (cholesterol-lowering) | Combined nanoemulsion enhances antitumor efficacy and reduces systemic toxicity. | Ehrlich ascites carcinoma in Swiss albino mice. | High increase in life span (ILS% 245.66%); normalized hematological and biochemical parameters. |
For the highly synergistic combinations, here is a deeper look into the key methodologies used to evaluate their effects.
Doxorubicin & Camptothecin (CPT)
Doxorubicin & EMD
The combination of Doxorubicin (a Topoisomerase II inhibitor) with a Topoisomerase I inhibitor, like Camptothecin, exhibits a powerful "collateral sensitivity" effect. The following diagram illustrates this key synergistic mechanism.
This mechanism is a primary reason why combinations of topoisomerase inhibitors are among the most synergistic reported, with some studies showing Combination Indices (CI) as low as 0.01-0.1 [4].
When reviewing synergy studies, the Combination Index (CI) is a key quantitative metric. It is typically derived from the Chou-Talalay method [4] [1] and interpreted as follows:
The table below summarizes the key characteristics of rhein and taurine, which are crucial for understanding the potential value of their conjugate.
| Feature | This compound (An Anthraquinone) | Taurine (An Amino Sulfonic Acid) |
|---|---|---|
| Primary Activities | Antitumor, anti-inflammatory, antioxidant, antifibrotic, hepatoprotective, nephroprotective, hypoglycemic, lipid-lowering [1] [2] [3]. | Antioxidant, anti-inflammatory, membrane-stabilizing, osmoregulation, bile acid conjugation, immunomodulation [4]. |
| Key Molecular Targets | TGF-β1 (fibrosis), NF-κB (inflammation), PI3K/Akt/ERK (cancer), MAPK pathways, Sirt1/AMPK (metabolism) [1] [2] [3]. | NLRP3 inflammasome (via TGR5), Azgp1/mTOR pathway (cancer), acts as an antioxidant [5] [6] [4]. |
| Solubility & Bioavailability | Low water solubility, poor oral absorption, short half-life, limiting clinical use [2] [3]. | High water solubility. |
| Toxicity Concerns | Dose-dependent hepatotoxicity and nephrotoxicity [2] [7]. | Generally safe, with a high therapeutic window; however, may promote tumor growth in specific contexts (e.g., lung cancer) [6] [4]. |
| Role in Conjugation | Subject to metabolic activation by cytochrome P450 (e.g., CYP2C9) to form reactive metabolites that can conjugate with glutathione (GSH) [7]. | Naturally conjugates with bile acids (e.g., CDCA to form TCDCA) via enzymes BAAT and BACS, enhancing solubility and reducing cytotoxicity [8] [5]. Conjugation can promote cellular uptake of synthetic molecules [9]. |
The rationale for creating a this compound-taurine conjugate is supported by proven experimental protocols and outcomes of taurine conjugation in other areas.
Baat⁻⁄⁻ (knockout) mice and wild-type (WT) controls with caerulein- or sodium taurocholate-induced severe acute pancreatitis (SAP) [5].Baat⁻⁄⁻ mice, which cannot conjugate bile acids with taurine, exhibited exacerbated pancreatitis. Treatment with taurochenodeoxycholic acid (TCDCA), a taurine-conjugated bile acid, alleviated SAP by activating the TGR5 receptor and inhibiting the NLRP3 inflammasome [5]. This demonstrates the enhanced anti-inflammatory potency of taurine-conjugated molecules.Based on the separate actions of this compound and taurine, a conjugate would be hypothesized to leverage a multi-targeted mechanism. The diagram below integrates their known pathways, particularly focusing on anti-inflammatory and antifibrotic effects.
The potential benefits of creating such a conjugate are primarily theoretical but grounded in solid evidence:
For researchers and drug development professionals, the data suggests that investing in the synthesis and characterization of a this compound-taurine conjugate is a rational and promising endeavor. Future work should focus on:
The following table summarizes some of the most promising this compound derivatives reported in recent literature, their structural modifications, and associated biological activities.
| Derivative Name | Core Structural Modification | Primary Biological Activity | Key Experimental Findings | Potency vs. Parent this compound |
|---|---|---|---|---|
| RH17 [1] [2] | Acetamide derivative with aminoethanol group at the C-3 position. | Antibacterial (vs. Gram-positive bacteria) | MIC: 8-16 μg/mL against MRSA and MSSA isolates. MBC: 16-64 μg/mL [1]. | 4-fold more potent than this compound (MIC 32-128 μg/mL) [1]. |
| Compound 4b [3] | Nitroxide radical conjugated at the C-3 carboxyl group. | Antioxidant & Anti-aging | DPPH IC~50~: 0.51 ± 0.09 mM; ABTS IC~50~: 0.12 ± 0.03 mM. Extended lifespan in C. elegans [3]. | Superior free radical scavenging and anti-aging effects compared to this compound [3]. |
| This compound–Lysine (D-gal) [3] | Lysine conjugate. | Antioxidant | Reduced ROS levels in model systems [3]. | Notable antioxidant and anti-aging activities [3]. |
For researchers to critically evaluate and replicate these findings, detailed experimental data and methodologies are crucial.
(1 - A1 / A0) * 100%, where A0 is the control and A1 is the test sample.The biological activities of this compound and its derivatives are mediated through the modulation of several key cellular signaling pathways. The diagram below illustrates the primary pathways identified in the search results.
The table below summarizes the core aspects of this compound, from its origins to its current status in drug development.
| Aspect | Traditional Medicine Context | Modern Applications & Research |
|---|---|---|
| Origin & History | Main active component of rhubarb (Rheum palmatum L.); used in TCM for over 1,000 years [1] [2] [3]. | Isolated monomer; sources expanded to other herbs like Polygonum multiflorum and Cassia tora [1] [4]. |
| Key Pharmacological Activities | Used for purgative effects [2]. | Broad spectrum: anti-inflammatory, antifibrotic, anticancer, antidiabetic, lipid-lowering, hepatoprotective, nephroprotective [1] [4] [3]. |
| Molecular Targets & Pathways | Based on traditional theories and empirical observation. | Action on specific targets: TGF-β1 (fibrosis), NF-κB (inflammation), PI3K/Akt (cancer), Sirt1/AMPK (metabolism) [1] [4] [3]. |
| Major Challenges | Toxicity and dosage control based on clinical experience. | Low water solubility, poor oral bioavailability, potential liver/kidney toxicity, short half-life [1] [4]. |
| Modernization Strategies | Processing (Paozhi) to modify efficacy/toxicity [5]. | Structural optimization (derivatives), drug combination therapy, and novel drug delivery systems [1] [4] [6]. |
The following table consolidates key experimental findings from pre-clinical studies that form the evidence base for this compound's modern applications.
| Pharmacological Activity | Experimental Model | Dosage / Concentration (In Vivo / In Vitro) | Key Effects & Quantitative Outcomes | Mechanism of Action |
|---|---|---|---|---|
| Antifibrotic (Nephroprotective) | Mouse model of renal fibrosis [4] | 150 mg/kg/day (in vivo) | ↓ Expression of α-SMA and fibronectin; ↓ TGF-β1 and its receptor [4]. | Targets TGF-β1 signaling [1]. |
| Anti-inflammatory | In vitro models [4] | Not specified (in vitro) | ↓ Production of IL-6, IL-8, PGE2; corrects MMPs/TIMPs imbalance [2] [4]. | Inhibits NF-κB signaling pathway [1]. |
| Anticancer | Various cancer cell lines [4] | Not specified (in vitro) | Induces apoptosis in liver, lung, and breast cancer cells [1] [4]. | Regulates PI3K/Akt/ERK and mitochondrial pathways [1] [4]. |
| Antidiabetic & Lipid-Lowering | Type 2 diabetes rat model [1] | Not specified (in vivo) | Improved insulin resistance and dyslipidemia [1]. | Upregulates Sirt1, activates AMPK phosphorylation [1]. |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) [7] | MIC: 8–64 μg/mL (in vitro) [7] | Shows synergistic effects with β-lactam antibiotics [7]. | Multi-mechanism antibacterial properties [7]. |
| Neuroprotective | Traumatic Brain Injury (TBI) rat model [8] | 12 mg/kg (in vivo) | ↓ Brain edema and BBB damage; ↓ MMP-9 activation [8]. | Inhibits gp91phox/ROS/ERK signaling pathway [8]. |
To address the limitations of natural this compound, researchers are focusing on several advanced strategies:
The following diagram synthesizes findings from multiple studies to illustrate the core signaling pathways through which this compound exerts its primary pharmacological effects.
The future of this compound in modern medicine hinges on several key areas identified in current research:
Irritant